molecular formula C10H15NO2 B592247 tert-Butyl 3-ethynylazetidine-1-carboxylate CAS No. 287193-01-5

tert-Butyl 3-ethynylazetidine-1-carboxylate

Cat. No.: B592247
CAS No.: 287193-01-5
M. Wt: 181.23 g/mol
InChI Key: UENGYBYGCXKNRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-ethynylazetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-ethynylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-5-8-6-11(7-8)9(12)13-10(2,3)4/h1,8H,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENGYBYGCXKNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90710747
Record name tert-Butyl 3-ethynylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90710747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287193-01-5
Record name tert-Butyl 3-ethynylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90710747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-ethynylazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Elucidation of the Chemical Structure: A Technical Guide to tert-Butyl 3-ethynylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl 3-ethynylazetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. By detailing the interpretation of key analytical data and outlining a plausible synthetic route, this document serves as a practical resource for researchers working with this and structurally related molecules.

Chemical Identity and Properties

This compound is a heterocyclic compound incorporating an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an ethynyl functional group.

PropertyValue
Chemical Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
CAS Number 287193-01-5
Appearance Colorless to light yellow liquid or solid
Solubility Soluble in common organic solvents such as dichloromethane and ether.

Spectroscopic Data for Structure Confirmation

The following tables summarize the expected quantitative data from key spectroscopic techniques used to confirm the structure of this compound. These predictions are based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.2t, J ≈ 8 Hz2HH-2, H-4 (axial)
~3.9t, J ≈ 8 Hz2HH-2, H-4 (equatorial)
~3.5m1HH-3
~2.1s1HEthynyl H
1.45s9Htert-butyl H

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~156C=O (carbamate)
~83Quaternary C (tert-butyl)
~80C≡CH
~70C≡CH
~50C-2, C-4
~30C-3
28.3CH₃ (tert-butyl)
Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, sharp≡C-H stretch
~2980StrongC-H stretch (aliphatic)
~2110MediumC≡C stretch
~1700StrongC=O stretch (carbamate)
~1400MediumC-H bend (tert-butyl)
~1160StrongC-O stretch (carbamate)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

m/zInterpretation
182.11[M+H]⁺
204.10[M+Na]⁺
126.08[M+H - C₄H₈]⁺ (loss of isobutylene)
82.06[M+H - Boc]⁺

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and characterization of this compound. This procedure is a composite based on established methods for the synthesis of similar azetidine derivatives.

Synthesis of this compound

This synthesis involves a two-step process starting from commercially available tert-butyl 3-oxoazetidine-1-carboxylate.

Step 1: Synthesis of tert-butyl 3-((trimethylsilyl)ethynyl)azetidin-3-ol

  • To a stirred solution of ethynyltrimethylsilane (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl 3-((trimethylsilyl)ethynyl)azetidin-3-ol.

Step 2: Desilylation to yield this compound

  • To a solution of tert-butyl 3-((trimethylsilyl)ethynyl)azetidin-3-ol (1.0 equivalent) in methanol, add potassium carbonate (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using a thin film of the compound on a NaCl plate.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an ESI-TOF mass spectrometer.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound, from initial synthesis to final structure confirmation.

structure_elucidation_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation start tert-Butyl 3-oxoazetidine-1-carboxylate step1 Addition of Lithiated TMS-acetylene start->step1 intermediate tert-Butyl 3-hydroxy-3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate step1->intermediate step2 Desilylation intermediate->step2 product This compound step2->product nmr 1H and 13C NMR product->nmr ir FT-IR product->ir ms Mass Spectrometry product->ms interpret_nmr Confirm proton and carbon framework nmr->interpret_nmr interpret_ir Identify functional groups (C≡C, C=O) ir->interpret_ir interpret_ms Determine molecular weight and fragmentation ms->interpret_ms elucidation Structure Elucidation interpret_nmr->elucidation interpret_ir->elucidation interpret_ms->elucidation

tert-Butyl 3-ethynylazetidine-1-carboxylate physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl 3-ethynylazetidine-1-carboxylate, a versatile building block in medicinal chemistry and drug discovery. The information is curated for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound is a heterocyclic compound featuring a strained azetidine ring, a protected amine functionality (Boc group), and a terminal alkyne. This unique combination of functional groups makes it a valuable synthon for the introduction of the 3-ethynylazetidine moiety into more complex molecules.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₂[1][2][3]
Molecular Weight 181.23 g/mol [3]
CAS Number 287193-01-5[2]
Appearance Colorless to light yellow liquid or solid[4]
Purity Typically ≥97%[2]

Physicochemical Data

The physicochemical properties of this compound are essential for its handling, storage, and application in chemical synthesis.

PropertyValueSource
Melting Point Approximately -45 °C[4]
Boiling Point Approximately 159 °C[4]
Density ~0.963 g/cm³[4]
Solubility Soluble in organic solvents such as ether and dichloromethane.[4]
Storage Sealed in a dry environment at 2-8°C.[5]

Spectroscopic Data

While specific spectra are proprietary to commercial suppliers, typical Nuclear Magnetic Resonance (NMR) data for similar structures are provided for reference.

¹H NMR (DMSO-d6, 400MHz): A supplier reports a peak at δ 1.34.[6] Based on the structure, the expected proton signals would be: a singlet for the tert-butyl group protons, and multiplets for the azetidine ring protons and a signal for the acetylenic proton.

¹³C NMR: Expected signals would include those for the tert-butyl group, the carbonyl carbon of the Boc protector, the carbons of the azetidine ring, and the two sp-hybridized carbons of the ethynyl group.

Synthesis and Reactivity

The synthesis of this compound typically involves the ethynylation of a suitable precursor, tert-Butyl 3-oxoazetidine-1-carboxylate.

Synthetic Workflow

The logical workflow for the synthesis is outlined below, starting from the commercially available precursor.

G cluster_0 Synthesis of Precursor cluster_1 Final Ethynylation Step tert-Butyl 3-hydroxyazetidine-1-carboxylate tert-Butyl 3-hydroxyazetidine-1-carboxylate tert-Butyl 3-oxoazetidine-1-carboxylate tert-Butyl 3-oxoazetidine-1-carboxylate tert-Butyl 3-hydroxyazetidine-1-carboxylate->tert-Butyl 3-oxoazetidine-1-carboxylate Oxidation (e.g., TEMPO) This compound This compound tert-Butyl 3-oxoazetidine-1-carboxylate->this compound Ethynylation Ethynylating Agent Ethynylating Agent Ethynylating Agent->this compound G cluster_0 Reaction Conditions This compound This compound 1,4-disubstituted 1,2,3-triazole 1,4-disubstituted 1,2,3-triazole This compound->1,4-disubstituted 1,2,3-triazole Organic Azide (R-N3) Organic Azide (R-N3) Organic Azide (R-N3)->1,4-disubstituted 1,2,3-triazole Cu(I) catalyst Cu(I) catalyst Solvent (e.g., tBuOH/H2O) Solvent (e.g., tBuOH/H2O)

References

Spectral Data Analysis of tert-Butyl 3-ethynylazetidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectral data for tert-Butyl 3-ethynylazetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for the characterization of this compound.

Chemical Structure and Overview

This compound (C₁₀H₁₅NO₂) is a heterocyclic compound featuring an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an ethynyl functional group. This unique combination of features makes it a versatile intermediate in the synthesis of more complex molecules. The molecular weight of this compound is 181.23 g/mol .

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on the analysis of its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.2 - 4.0t2HAzetidine CH₂ (adjacent to N)
~3.9 - 3.7t2HAzetidine CH₂ (adjacent to CH)
~3.5 - 3.3m1HAzetidine CH
~2.5s1HAcetylenic C-H
1.45s9Htert-Butyl (CH₃)₃

¹³C NMR (Carbon-13) Spectral Data (Predicted)

Chemical Shift (δ) ppmCarbon TypeAssignment
~156C=OCarbonyl Carbon (Boc group)
~80Quaternary CQuaternary Carbon (tert-Butyl)
~80CAcetylenic Carbon (C-H)
~70CAcetylenic Carbon (C-C)
~55CH₂Azetidine CH₂ (adjacent to N)
~35CHAzetidine CH
28.5CH₃tert-Butyl (CH₃)₃
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3300Sharp, Medium≡C-H Stretch (Terminal Alkyne)
~2975StrongC-H Stretch (Aliphatic, tert-Butyl & Azetidine)
~2110WeakC≡C Stretch (Terminal Alkyne)
~1700StrongC=O Stretch (Carbamate)
~1400MediumC-H Bend (Aliphatic)
~1160StrongC-O Stretch (Carbamate)
Mass Spectrometry (MS)

Predicted Mass-to-Charge Ratios (m/z)

m/zIonNotes
182.12[M+H]⁺Predicted molecular ion peak (protonated)
204.10[M+Na]⁺Predicted sodium adduct
126.08[M-C₄H₉]⁺Loss of the tert-butyl group
108.07[M-Boc]⁺Loss of the Boc group

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Data Acquisition: Acquire the mass spectrum, scanning a mass range appropriate for the expected molecular weight of the compound and its fragments.

Visualization of Analysis Workflow

The following diagrams illustrate the general workflow for spectral data analysis and the logical connections in interpreting the spectral data for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film or KBr Pellet Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure spectral_interpretation cluster_structure This compound Structure cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Structure C₁₀H₁₅NO₂ H_NMR ¹H NMR: - Azetidine Protons - Acetylenic Proton - tert-Butyl Protons Structure->H_NMR C_NMR ¹³C NMR: - Carbonyl Carbon - Alkyne Carbons - Azetidine Carbons - tert-Butyl Carbons Structure->C_NMR IR Key Stretches: - ≡C-H (~3300 cm⁻¹) - C≡C (~2110 cm⁻¹) - C=O (~1700 cm⁻¹) Structure->IR MS m/z Peaks: - Molecular Ion [M+H]⁺ - Fragmentation Patterns (e.g., loss of tert-Butyl) Structure->MS H_NMR->C_NMR Correlate

An In-depth Technical Guide to the Reactivity of tert-Butyl 3-ethynylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 3-ethynylazetidine-1-carboxylate is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry and organic synthesis. Its unique structure, combining a strained azetidine ring, a reactive terminal alkyne, and a protecting N-Boc group, offers a trifecta of chemical handles for diverse molecular construction. This guide provides a comprehensive overview of the reactivity of this compound, detailing the mechanistic principles of its key transformations, providing experimental protocols, and presenting quantitative data for a range of reactions. The primary modes of reactivity discussed include strain-promoted azide-alkyne cycloaddition (SPAAC), Sonogashira coupling, 1,3-dipolar cycloadditions with other dipoles, and N-Boc deprotection. Furthermore, the application of this building block in the synthesis of biologically active molecules, particularly sphingosine-1-phosphate (S1P) receptor agonists, is explored, complete with a depiction of the relevant signaling pathway.

Core Reactivity Principles

The reactivity of this compound is dictated by three key functional components: the terminal alkyne, the strained azetidine ring, and the acid-labile tert-butyloxycarbonyl (Boc) protecting group.

  • The Ethynyl Group: The terminal alkyne is a highly versatile functional group, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its linear geometry and sp-hybridized carbons make it an excellent substrate for cycloaddition reactions and transition metal-catalyzed cross-coupling reactions.

  • The Azetidine Ring: The four-membered azetidine ring is inherently strained. This ring strain can influence the reactivity of adjacent functional groups. In the context of the ethynyl group, the strain can enhance the rate of cycloaddition reactions, a phenomenon well-documented in strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a common and robust protecting group for the azetidine nitrogen. Its primary role is to prevent the nucleophilic nitrogen from participating in unwanted side reactions. The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions, unmasking the secondary amine for further functionalization.[3][4]

Key Reaction Mechanisms and Experimental Data

N-Boc Deprotection

The removal of the N-Boc group is a fundamental step in the utilization of this compound as a synthetic intermediate. The most common method involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][5]

The mechanism proceeds via protonation of the carbamate oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid then spontaneously decarboxylates to yield the free secondary amine.[3]

Boc_Deprotection

Table 1: N-Boc Deprotection of Various Substrates

SubstrateReagentsSolventTime (h)Yield (%)Reference
N-Boc-amineTFA (1:1 with solvent)DCM2>95 (crude)[5]
N-Boc-amine25% TFA in DCMDCM260[5]
N-Boc-amineOxalyl chloride (3 equiv.), MeOHMethanol1-4up to 90[1]
N-Boc-amineTsOH·H₂ODME291-98[6]
Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. Copper-free Sonogashira couplings have also been developed.[7]

The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and the copper co-catalyst). Reductive elimination from the resulting Pd(II) complex yields the coupled product and regenerates the Pd(0) catalyst.

Sonogashira_Coupling

Table 2: Copper-Free Sonogashira Coupling of Aryl Bromides with Alkynes

Aryl BromideAlkyneCatalyst (mol%)BaseSolventTemp.Time (h)Yield (%)Reference
4-BromoanisolePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSOrt297[7]
4-Bromotoluene1-Heptyne[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSOrt295[7]
1-Bromo-4-(trifluoromethyl)benzenePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSOrt296[7]
[3+2] Cycloaddition Reactions

The terminal alkyne of this compound is an excellent dipolarophile for [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides.

SPAAC is a highly efficient and bioorthogonal "click" reaction that proceeds without the need for a copper catalyst.[1] The reaction is driven by the release of ring strain in a cyclic alkyne upon cycloaddition with an azide. While this compound is not a cyclic alkyne, the inherent strain of the azetidine ring can still contribute to an enhanced reaction rate compared to less strained acyclic alkynes. The reaction is a concerted, pericyclic process that leads to the formation of a stable triazole ring.

Nitrile oxides, often generated in situ from aldoximes or hydroximoyl chlorides, readily undergo [3+2] cycloaddition with the ethynyl group to form isoxazoles.[8] This reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. The regioselectivity of the cycloaddition is governed by the electronic properties of both the nitrile oxide and the alkyne.

Cycloaddition

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound involves the Sonogashira coupling of a suitable ethynylating agent with tert-butyl 3-iodoazetidine-1-carboxylate. The iodoazetidine can be prepared from tert-butyl 3-hydroxyazetidine-1-carboxylate.

Step 1: Synthesis of tert-butyl 3-iodoazetidine-1-carboxylate [3] To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (3.35 g, 19.3 mmol) in toluene (200 mL) is sequentially added imidazole (3.95 g, 58.0 mmol), triphenylphosphine (10.1 g, 38.7 mmol), and iodine (7.36 g, 29.0 mmol). The reaction mixture is heated at 100 °C for 1 hour, then cooled to room temperature and poured into an aqueous sodium bicarbonate solution (30 mL). The organic layer is separated, washed with saturated aqueous sodium thiosulfate, and dried over anhydrous sodium sulfate. The crude product is purified by silica gel column chromatography to afford tert-butyl 3-iodoazetidine-1-carboxylate as a clear oil (5.42 g, 99% yield).

Step 2: Sonogashira coupling with an ethynylating reagent A general procedure would involve dissolving tert-butyl 3-iodoazetidine-1-carboxylate in a suitable solvent such as THF or DMF, followed by the addition of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), a base (e.g., triethylamine or diisopropylethylamine), and an ethynylating agent like ethynyltrimethylsilane. After stirring at room temperature or with gentle heating, the reaction would be worked up and the product purified by chromatography. Subsequent deprotection of the silyl group would yield the title compound. Note: A specific literature procedure for this exact transformation was not identified in the search.

General Procedure for N-Boc Deprotection with TFA[5]

To a solution of the N-Boc protected amine (1.0 equiv) in dichloromethane (DCM, 0.1-0.2 M), an equal volume of trifluoroacetic acid (TFA) is added. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure. The residue can be dissolved in a suitable solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then dried and concentrated to yield the deprotected amine.

General Procedure for Copper-Free Sonogashira Coupling[7]

To a reaction vessel charged with the aryl bromide (0.5 mmol), the alkyne (0.8 mmol), and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol %), is added dimethyl sulfoxide (DMSO, 2.5 mL) and 2,2,6,6-tetramethylpiperidine (TMP, 1.0 mmol) under an argon atmosphere. The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is extracted with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Application in Drug Discovery: Sphingosine-1-Phosphate (S1P) Receptor Agonists

Azetidine-containing compounds have emerged as valuable scaffolds in the design of modulators for various biological targets.[9] One notable application is in the development of sphingosine-1-phosphate (S1P) receptor agonists.[9] S1P receptors are a class of G protein-coupled receptors that play crucial roles in regulating lymphocyte trafficking, vascular integrity, and other physiological processes.[10][11]

The functionalized azetidine ring, accessible from this compound, can serve as a key building block in the synthesis of potent and selective S1P1 receptor agonists. These agonists induce the internalization of the S1P1 receptor on lymphocytes, leading to their sequestration in lymph nodes and a reduction of circulating lymphocytes.[10][11] This mechanism of action is therapeutically beneficial in autoimmune diseases such as multiple sclerosis.[10]

S1P1_Signaling

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. The interplay of its three key functional groups—the terminal alkyne, the strained azetidine ring, and the N-Boc protecting group—provides a rich platform for the construction of complex molecular architectures. A thorough understanding of its reactivity, as outlined in this guide, is crucial for its effective utilization in the development of novel therapeutics and other advanced materials. The ability to readily engage in cycloaddition and cross-coupling reactions, coupled with the straightforward deprotection of the nitrogen, ensures its continued prominence in the synthetic chemist's toolbox.

References

A Technical Guide to Azetidine-Containing Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain, conformational rigidity, and ability to act as a versatile scaffold make it a privileged structure in the design of novel therapeutics.[1][2][3] This guide provides a comprehensive review of key literature, focusing on the synthesis, biological activities, and structure-activity relationships (SAR) of azetidine-containing compounds.

Introduction: The Value of the Azetidine Scaffold

Azetidines are prized for their unique physicochemical properties which offer distinct advantages over more common heterocycles like pyrrolidines or piperidines.[3] The four-membered ring introduces a degree of conformational constraint that can be crucial for potent and selective binding to biological targets.[2] This rigidity, combined with improved aqueous solubility and metabolic stability, makes azetidines an attractive component for modern drug design.[3] Compounds incorporating the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antidiabetic properties.[3][4]

Synthesis of Azetidine Scaffolds

The synthesis of the strained four-membered azetidine ring has historically been challenging.[3][4] However, recent advancements have made these scaffolds more accessible. Key synthetic strategies include:

  • Intramolecular Ring Closure: This is a common method involving the cyclization of a linear precursor containing a nitrogen nucleophile and a leaving group at the appropriate positions.[5]

  • [2+2] Photocycloaddition: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition of imines and alkenes, has emerged as a powerful tool for constructing the azetidine ring.[1][4] For example, visible light and an Iridium(III) photocatalyst can be used to promote the reaction between 2-isoxazoline-3-carboxylates and alkenes.[1]

  • Ring Contraction/Expansion: Methods involving the ring contraction of five-membered heterocycles or the ring expansion of three-membered rings like aziridines are also employed.[5][6]

  • β-Lactam Reduction: The reduction of readily available azetidin-2-ones (β-lactams) provides another route to the saturated azetidine core.[6]

A general workflow for the synthesis of functionalized azetidines often starts with the construction of the core ring, followed by functionalization at various positions.

G cluster_synthesis General Synthetic Workflow for Azetidines START Starting Materials (e.g., Amino Alcohols, Alkenes, Imines) CYCLIZATION Ring Formation Strategy (e.g., Intramolecular Cyclization, [2+2] Cycloaddition) START->CYCLIZATION CORE Azetidine Core Structure CYCLIZATION->CORE PROTECTION Protecting Group Manipulation (if needed) CORE->PROTECTION Introduce/Remove Protecting Groups FUNCTIONALIZATION Functionalization (e.g., N-Alkylation, C-Acylation, Coupling Reactions) CORE->FUNCTIONALIZATION PROTECTION->FUNCTIONALIZATION DEPROTECTION Deprotection FUNCTIONALIZATION->DEPROTECTION FINAL Final Azetidine Compound DEPROTECTION->FINAL

A generalized workflow for azetidine synthesis.

Structure-Activity Relationships and Biological Targets

The versatility of the azetidine scaffold allows for substitution at multiple positions, enabling fine-tuning of pharmacological activity. Below are examples from key therapeutic areas.

Signal Transducer and Activator of Transcription 3 (STAT3) is a key target in cancer therapy. Optimization of proline-based inhibitors led to the development of potent (R)-azetidine-2-carboxamide analogues.[7][8]

  • Core Scaffold: The (R)-azetidine-2-carboxamide core is considered a privileged scaffold for potent STAT3 inhibition.[2]

  • Key Modifications: Moving from a proline to an azetidine core led to compounds like 5a , 5o , and 8i with sub-micromolar IC50 values in STAT3 DNA-binding assays.[7][8] Further modifications to improve cell permeability resulted in analogues like 7g and 9k , which showed high-affinity binding to STAT3.[8]

CompoundTargetAssayActivity (IC₅₀)Reference
5a STAT3DNA-binding (EMSA)0.55 µM[7]
5o STAT3DNA-binding (EMSA)0.38 µM[7]
8i STAT3DNA-binding (EMSA)0.34 µM[7]
7g STAT3Isothermal TitrationKᴅ = 880 nM[8]
9k STAT3Isothermal TitrationKᴅ = 960 nM[8]

The STAT3 signaling pathway is a critical cascade in cellular processes like proliferation and survival. Its aberrant activation is a hallmark of many cancers. Small-molecule inhibitors containing an azetidine scaffold can directly bind to the STAT3 protein, preventing its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes.

G cluster_pathway STAT3 Signaling Pathway Inhibition CYTOKINE Cytokine / Growth Factor RECEPTOR Receptor CYTOKINE->RECEPTOR Binds JAK JAK RECEPTOR->JAK Activates STAT3_m STAT3 (Monomer) JAK->STAT3_m Phosphorylates STAT3_d STAT3 Dimer (Active) STAT3_m->STAT3_d Dimerization NUCLEUS Nucleus STAT3_d->NUCLEUS Translocates GENE Gene Transcription (Proliferation, Survival) NUCLEUS->GENE INHIBITOR Azetidine Inhibitor INHIBITOR->STAT3_m Binds & Prevents Dimerization

Inhibition of the STAT3 signaling pathway.

FFA2 (GPR43) is a G-protein coupled receptor involved in inflammatory responses. A high-throughput screen identified an azetidine scaffold as a tractable starting point for developing potent FFA2 antagonists.[9]

  • Initial Hits: Initial compounds from screening had micromolar potencies.[9]

  • Optimization: SAR exploration focused on three substitution points on the azetidine core. A key breakthrough was the methylation of a secondary carboxamide, which increased potency significantly (e.g., from >10 µM to 274 nM for compound 4 ).[9]

  • Lead Compound: Extensive optimization led to compound 99 , a potent and selective FFA2 antagonist with an IC50 of 9 nM.[9]

CompoundTargetAssayActivity (IC₅₀)Reference
1 FFA2Calcium Flux1.1 µM[9]
4 FFA2Calcium Flux274 nM[9]
99 FFA2Calcium Flux9 nM[9]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

This assay measures the ability of a compound to inhibit the binding of active STAT3 protein to its DNA consensus sequence.

  • Nuclear Extract Preparation: Prepare nuclear extracts from cell lines known to contain activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).[7]

  • Probe Labeling: Radiolabel a high-affinity sis-inducible element (hSIE) DNA probe, which binds STAT3.

  • Binding Reaction: Pre-incubate the nuclear extracts with increasing concentrations of the azetidine test compound for 30 minutes at room temperature.[7]

  • Probe Addition: Add the radiolabeled hSIE probe to the mixture and incubate to allow for STAT3-DNA binding.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe using non-denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification: Visualize the bands by autoradiography and quantify the band corresponding to the STAT3:DNA complex using densitometry software (e.g., ImageJ).[7]

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

This assay assesses the inhibition of GABA transporters (GATs) in cells.

  • Cell Culture: Plate cells stably expressing the target GABA transporter (e.g., GAT-1) in multi-well plates.

  • Assay Buffer: Wash the cells with a suitable buffer solution, such as Hanks' Balanced Salt Solution (HBSS).[10]

  • Incubation: Add a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA) and varying concentrations of the azetidine test compounds.[10]

  • Uptake Period: Incubate the plates for a defined period (e.g., 15 minutes) at room temperature to permit GABA uptake.[10]

  • Termination: Stop the uptake by rapidly aspirating the solution and washing the cells with ice-cold buffer.[10]

  • Lysis and Counting: Lyse the cells and measure the internalized radioactivity using a scintillation counter.[10]

  • Data Analysis: Calculate the IC50 value by plotting the percentage of uptake inhibition against the logarithm of the inhibitor concentration.

The logical progression of a drug discovery campaign often involves iterative cycles of design, synthesis, and testing to optimize a lead compound.

G cluster_workflow Drug Discovery Logic Flow IDENTIFY Target Identification & Validation HTS High-Throughput Screening (HTS) IDENTIFY->HTS HIT Hit Compound (e.g., Azetidine Scaffold) HTS->HIT SAR SAR-Guided Synthesis HIT->SAR ASSAY In Vitro Assays (Potency, Selectivity) SAR->ASSAY Test New Analogues ASSAY->SAR Feedback LEAD_OPT Lead Optimization (ADME/Tox Properties) ASSAY->LEAD_OPT Promising Potency LEAD_OPT->SAR Iterative Refinement LEAD Lead Compound LEAD_OPT->LEAD

Iterative cycle of hit-to-lead optimization.

Conclusion

The azetidine scaffold is a powerful and versatile building block in modern medicinal chemistry. Its unique structural and physicochemical properties have led to the discovery of potent modulators for a variety of challenging biological targets.[1][4] Continued advancements in synthetic methodologies will further expand the accessibility and utility of this important heterocycle, paving the way for the development of next-generation therapeutics.[11] The data and protocols summarized in this guide serve as a valuable resource for researchers dedicated to exploring the vast potential of azetidine-containing compounds in drug discovery.

References

Solubility Profile of tert-Butyl 3-ethynylazetidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tert-Butyl 3-ethynylazetidine-1-carboxylate in a range of common laboratory solvents. Understanding the solubility of this key building block is crucial for its effective use in organic synthesis, particularly in the development of novel therapeutics and other biologically active molecules. This document presents available quantitative and qualitative solubility data, predicted solubility in a wider range of solvents, and detailed experimental protocols for solubility determination.

Core Concepts: Understanding Solubility

The solubility of a compound is determined by its molecular structure, polarity, and the intermolecular forces it can form with a solvent. This compound possesses a combination of features that influence its solubility profile:

  • N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is a large, lipophilic moiety that generally increases a molecule's solubility in nonpolar to moderately polar organic solvents.

  • Azetidine Ring: This four-membered nitrogen-containing heterocycle contributes to the molecule's polarity.

  • Ethynyl Group: The terminal alkyne is a relatively nonpolar functional group.

The interplay of these structural elements dictates the compound's solubility across different solvent classes.

Quantitative and Predicted Solubility Data

While extensive experimental data on the solubility of this compound is not widely published, a combination of available data and predictions based on its chemical structure provides a useful guide for solvent selection.

Table 1: Quantitative and Predicted Solubility of this compound

SolventSolvent PolarityPredicted/Observed SolubilityNotes
Polar Protic Solvents
WaterHighVery Low / InsolubleThe large hydrophobic Boc group and hydrocarbon-like alkyne limit solubility in water.
MethanolHighModerately SolubleCapable of hydrogen bonding, but the nonpolar regions of the molecule may limit high solubility.
EthanolHighModerately SolubleSimilar to methanol, with slightly lower polarity.
IsopropanolMediumSolubleLower polarity than methanol and ethanol may improve interaction with the solute.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)High200 mg/mL (Observed)[1]High polarity and ability to act as a strong hydrogen bond acceptor make it an excellent solvent. Ultrasonic assistance may be needed.
Dimethylformamide (DMF)HighHighly SolubleSimilar to DMSO, expected to be a very good solvent.
AcetonitrileHighSolubleA polar aprotic solvent that should effectively solvate the molecule.
Tetrahydrofuran (THF)MediumSolubleA good solvent for a wide range of organic compounds.
Ethyl AcetateMediumSolubleA moderately polar solvent commonly used in chromatography and extractions.
Nonpolar/Slightly Polar Solvents
Dichloromethane (DCM)MediumSoluble (Observed)A versatile solvent for many organic reactions and purifications.
ChloroformMediumSolubleSimilar in properties to dichloromethane.
Diethyl EtherLowSoluble (Observed)A common solvent for organic synthesis.
TolueneLowSparingly SolubleThe aromatic nature may offer some interaction, but overall low polarity will limit solubility.
Hexanes/HeptaneVery LowInsolubleAs nonpolar aliphatic hydrocarbons, they are unlikely to dissolve this moderately polar compound.

Disclaimer: The predicted solubility values are estimations based on the chemical structure and general solubility principles. Experimental verification is recommended for precise applications.

In Vivo Formulation Solubility

For researchers in drug development, the solubility in biocompatible vehicles is critical. The following formulations have been reported to solubilize this compound to at least 5 mg/mL[1]:

  • 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline

  • 10% DMSO >> 90% (20% SBE-β-CD in saline)

  • 10% DMSO >> 90% corn oil

Experimental Protocols for Solubility Determination

The following are generalized protocols for determining the solubility of a solid organic compound like this compound.

Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, sparingly soluble, or insoluble in a particular solvent.

Materials:

  • This compound

  • A selection of test solvents

  • Small test tubes or vials

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Add approximately 1-2 mg of the compound to a small, clean test tube.

  • Add 0.5 mL of the chosen solvent to the test tube.

  • Agitate the mixture vigorously for 60 seconds using a vortex mixer or by flicking the test tube.

  • Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Sparingly Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a more precise measurement of solubility.

Materials:

  • This compound

  • Solvent of interest

  • Scintillation vials with caps

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed evaporation vials

Procedure:

  • Add an excess amount of the compound to a scintillation vial.

  • Add a known volume or mass of the solvent to the vial.

  • Seal the vial and place it in a temperature-controlled shaker.

  • Agitate the mixture until equilibrium is reached (typically several hours to 24 hours).

  • Allow the vial to stand undisturbed for the solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.

  • Dispense the filtered supernatant into a pre-weighed evaporation vial.

  • Record the exact volume or mass of the transferred supernatant.

  • Evaporate the solvent from the vial under a stream of inert gas or in a vacuum oven.

  • Once the solvent is fully evaporated, weigh the vial containing the dried solute.

  • Calculate the solubility in mg/mL or other desired units.

Diagrams

The following diagrams illustrate the logical workflow for assessing solubility and a conceptual representation of the solubility of this compound.

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment cluster_results Results start Add Compound to Solvent agitate Agitate Vigorously start->agitate observe Visual Observation agitate->observe soluble Soluble observe->soluble sparingly_soluble Sparingly Soluble observe->sparingly_soluble insoluble Insoluble observe->insoluble saturate Prepare Saturated Solution equilibrate Equilibrate at Constant Temp. saturate->equilibrate filter Filter Supernatant equilibrate->filter evaporate Evaporate Solvent filter->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility weigh->calculate insoluble->saturate Proceed to Quantitative if needed

Caption: Workflow for Solubility Determination

G cluster_solvents Common Lab Solvents cluster_high_sol High Solubility cluster_mod_sol Moderate Solubility cluster_low_sol Low/Insoluble compound tert-Butyl 3-ethynylazetidine- 1-carboxylate DMSO DMSO compound->DMSO DMF DMF compound->DMF DCM DCM compound->DCM Chloroform Chloroform compound->Chloroform Methanol Methanol compound->Methanol Ethanol Ethanol compound->Ethanol Isopropanol Isopropanol compound->Isopropanol Acetonitrile Acetonitrile compound->Acetonitrile THF THF compound->THF Ethyl Acetate Ethyl Acetate compound->Ethyl Acetate Diethyl Ether Diethyl Ether compound->Diethyl Ether Water Water compound->Water Toluene Toluene compound->Toluene Hexanes Hexanes compound->Hexanes

Caption: Predicted Solubility Relationships

References

In-Depth Technical Guide: Safety Profile of tert-Butyl 3-ethynylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for tert-Butyl 3-ethynylazetidine-1-carboxylate (CAS No: 287193-01-5). The information is compiled from various chemical supplier safety data sheets to provide a consolidated resource for laboratory and drug development settings.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms 1-Boc-3-ethynylazetidine, tert-butyl 3-ethynyl-1-azetidinecarboxylate
CAS Number 287193-01-5
Molecular Formula C10H15NO2[1]
Molecular Weight 181.23 g/mol
Chemical Structure (Not available in a format for this guide)

Physical and Chemical Properties

There is some variation in the reported physical and chemical properties of this compound among suppliers. The following table summarizes the available data.

PropertyValueSource
Appearance Colorless to Yellow Liquid or Solid
Solubility Soluble in organic solvents such as ether and dichloromethane.[1]ChemBK[1]
Melting Point Approx. -45 °CChemBK[1]
Boiling Point Approx. 159 °CChemBK[1]
Density Approx. 0.963 g/cm³ChemBK[1]
Storage Temperature Sealed in dry, 2-8°C

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification and associated hazard and precautionary statements are outlined below.

GHS Classification
PictogramSignal WordHazard ClassHazard Statements
alt text
Warning Acute toxicity, Oral (Category 4)H302: Harmful if swallowed.
Skin corrosion/irritation (Category 2)H315: Causes skin irritation.
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation.
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.
Precautionary Statements
CodeStatement
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Information

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented are not available in the public domain. The information provided is based on standardized GHS classification criteria.

Handling, Storage, and Emergency Procedures

Handling and Storage Workflow

The following diagram outlines the recommended workflow for the safe handling and storage of this compound.

Safe Handling and Storage Workflow start Receive Chemical store Store in a cool, dry, well-ventilated area at 2-8°C. Keep container tightly sealed. start->store ppe Wear appropriate PPE: - Safety glasses with side-shields - Chemical-resistant gloves - Lab coat store->ppe handling Handle in a well-ventilated area or chemical fume hood. Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. ppe->handling handling->store Return to Storage disposal Dispose of waste in accordance with local, state, and federal regulations. handling->disposal

Caption: Workflow for safe handling and storage.

First Aid Measures

The following diagram illustrates the recommended first aid procedures in case of exposure.

First Aid Emergency Procedures cluster_exposure Type of Exposure cluster_action Recommended Action inhalation Inhalation move_fresh_air Move person to fresh air. If not breathing, give artificial respiration. Consult a physician. inhalation->move_fresh_air skin_contact Skin Contact wash_skin Wash off with soap and plenty of water. Consult a physician. skin_contact->wash_skin eye_contact Eye Contact rinse_eyes Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician. eye_contact->rinse_eyes ingestion Ingestion do_not_induce_vomiting Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. ingestion->do_not_induce_vomiting Hazard-Precaution Logical Relationship cluster_hazards Identified Hazards cluster_precautions Required Precautions h302 H302: Harmful if swallowed p_handling Avoid ingestion h302->p_handling h315 H315: Causes skin irritation p_skin Wear protective gloves and clothing h315->p_skin h319 H319: Causes serious eye irritation p_eye Wear eye/face protection h319->p_eye h335 H335: May cause respiratory irritation p_inhalation Use in a well-ventilated area Avoid breathing vapors h335->p_inhalation

References

Methodological & Application

Application of tert-Butyl 3-ethynylazetidine-1-carboxylate in Bioconjugation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-ethynylazetidine-1-carboxylate is a valuable bifunctional reagent in the field of bioconjugation. Its strained azetidine ring and terminal alkyne group make it a versatile building block for the synthesis of linkers used in the construction of complex biomolecules, most notably antibody-drug conjugates (ADCs). The ethynyl group provides a reactive handle for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. This allows for the covalent attachment of this linker to azide-modified biomolecules or payloads. The Boc-protected amine on the azetidine ring offers a stable, yet readily deprotectable site for subsequent conjugation to another molecule of interest, such as a cytotoxic drug.

The rigid, four-membered azetidine ring introduces conformational constraint into the linker, which can be advantageous in controlling the spatial orientation of the conjugated molecules. This application note provides detailed protocols and data for the use of this compound in bioconjugation workflows, with a focus on its application in the synthesis of drug-linker synthons for ADCs.

Core Applications

  • Antibody-Drug Conjugates (ADCs): Serves as a fundamental building block for the synthesis of non-cleavable linkers that connect cytotoxic payloads to monoclonal antibodies.

  • PROTACs and Molecular Glues: Can be incorporated into the linker component of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders.

  • Fluorescent Labeling: Facilitates the attachment of fluorescent dyes to biomolecules for imaging and tracking studies.

  • Peptide and Oligonucleotide Modification: Enables the site-specific modification of peptides and oligonucleotides to enhance their therapeutic or diagnostic properties.

Data Presentation

While specific quantitative data for bioconjugation reactions involving this compound is not extensively published in publicly available literature, the following table presents representative data for a typical CuAAC reaction, which is the primary application for this reagent. These values should be considered as a starting point for optimization.

ParameterValueNotes
Reactants Azide-modified biomolecule (e.g., antibody, peptide) and this compoundThe biomolecule must first be functionalized with an azide group.
Stoichiometry 1.2 - 5 equivalents of alkyne linker per azide groupThe optimal ratio should be determined empirically to maximize conjugation efficiency and minimize unreacted reagents.
Catalyst System CuSO₄·5H₂O and a reducing agent (e.g., sodium ascorbate)A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often used to stabilize the Cu(I) catalyst and improve reaction efficiency in aqueous buffers.
Typical Reaction Time 1 - 4 hours at room temperatureReaction progress should be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).
Typical Yield > 90% (for small molecule reactions)Yields for bioconjugation reactions can vary depending on the nature of the biomolecule and the reaction conditions.
Drug-to-Antibody Ratio (DAR) Typically 2, 4, or 8For ADCs, the DAR is a critical parameter that needs to be controlled and characterized. Site-specific conjugation methods are often employed to achieve a homogeneous DAR.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes a general method for the conjugation of this compound to an azide-modified biomolecule.

Materials:

  • Azide-modified biomolecule (e.g., antibody, peptide)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for bioconjugation)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Organic solvent (e.g., DMSO) for dissolving the alkyne linker

  • Desalting column (e.g., PD-10) or other purification system (e.g., SEC-HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified biomolecule in PBS at a known concentration.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. Note: This solution should be prepared fresh.

    • (Optional) Prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified biomolecule to the desired final concentration in PBS.

    • Add the stock solution of this compound to achieve the desired molar excess (e.g., 5 equivalents per azide). The final concentration of DMSO should be kept below 5% (v/v) to avoid denaturation of the biomolecule.

    • (Optional) If using THPTA, add the THPTA stock solution to the reaction mixture to a final concentration of 1-5 mM.

    • Add the CuSO₄ stock solution to a final concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed on a rotator or shaker.

  • Purification:

    • Remove unreacted small molecules and catalyst from the bioconjugate using a desalting column or size-exclusion chromatography (SEC).

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation.

    • Use LC-MS to determine the exact mass of the conjugate and confirm the degree of labeling.

    • For ADCs, determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Protocol 2: Synthesis of a Drug-Linker Synthon for Antibody-Drug Conjugates

This protocol outlines the synthesis of a drug-linker synthon using this compound, followed by deprotection and conjugation to a payload.

Step 1: CuAAC Reaction with an Azide-Containing Payload

  • Follow the general CuAAC protocol (Protocol 1) to conjugate this compound to an azide-functionalized cytotoxic drug.

  • After the reaction, purify the resulting Boc-protected drug-linker by flash chromatography on silica gel.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected drug-linker in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and TFA under reduced pressure to yield the deprotected drug-linker as a TFA salt.

Step 3: Activation and Conjugation to an Antibody

  • The deprotected amine of the drug-linker can now be activated for conjugation to an antibody. A common method is to react the amine with an activated ester, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond.

  • The resulting activated drug-linker can then be conjugated to the lysine residues of a monoclonal antibody under controlled conditions to produce an ADC.

Mandatory Visualizations

experimental_workflow cluster_reagent_prep Reagent Preparation cluster_reaction Bioconjugation Reaction cluster_purification_analysis Purification & Analysis azide_biomolecule Azide-Modified Biomolecule reaction_mixture Combine Reactants & Catalyst azide_biomolecule->reaction_mixture alkyne_linker tert-Butyl 3-ethynylazetidine- 1-carboxylate alkyne_linker->reaction_mixture catalyst CuSO4 / THPTA catalyst->reaction_mixture reducing_agent Sodium Ascorbate reducing_agent->reaction_mixture incubation Incubate at RT (1-4 hours) reaction_mixture->incubation purification Purify Conjugate (e.g., Desalting, SEC) incubation->purification characterization Characterize (SDS-PAGE, LC-MS) purification->characterization

Caption: Experimental workflow for bioconjugation using CuAAC.

logical_relationship start This compound cuac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) start->cuac boc_deprotection Boc Deprotection (TFA) cuac->boc_deprotection payload_conjugation Payload Conjugation (e.g., NHS ester chemistry) boc_deprotection->payload_conjugation adc Antibody-Drug Conjugate (ADC) payload_conjugation->adc

Caption: Logical steps for ADC synthesis.

Application Notes and Protocols for tert-Butyl 3-ethynylazetidine-1-carboxylate in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs utilize the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI). A PROTAC molecule consists of three essential components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] This catalytic mechanism allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules, potentially leading to a more profound and sustained pharmacological effect compared to traditional inhibitors.[2]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[] The length, rigidity, and chemical composition of the linker are key factors in optimizing a PROTAC's biological activity.[]

tert-Butyl 3-ethynylazetidine-1-carboxylate is a valuable building block for the synthesis of PROTAC linkers. The azetidine ring provides a degree of rigidity to the linker, which can be advantageous for stabilizing the ternary complex. The terminal alkyne group allows for efficient and versatile conjugation to either the POI ligand or the E3 ligase ligand using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[1]

Featured Application: BRD4 Degradation in Cancer Therapy

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein that plays a crucial role in the transcriptional regulation of key oncogenes, most notably c-Myc.[4][5] Overexpression and aberrant activity of BRD4 are implicated in various cancers, making it a prime therapeutic target.[4] PROTACs designed to target BRD4 have shown significant promise in preclinical studies by effectively inducing its degradation, leading to the suppression of c-Myc expression and subsequent cancer cell death.[6]

BRD4-c-Myc Signaling Pathway

The degradation of BRD4 by a PROTAC disrupts the transcriptional machinery at super-enhancers, leading to the downregulation of c-Myc. This, in turn, affects a multitude of downstream cellular processes, including cell cycle progression and apoptosis.

BRD4_cMyc_Pathway cluster_PROTAC PROTAC Action cluster_Signaling Downstream Signaling PROTAC BRD4-targeting PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of BRD4 Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation cMyc_Gene c-Myc Gene Degradation->cMyc_Gene Suppression of Transcription cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein Transcription & Translation Cell_Cycle Cell Cycle Progression cMyc_Protein->Cell_Cycle Promotes Apoptosis Apoptosis cMyc_Protein->Apoptosis Inhibits

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects on the c-Myc signaling pathway.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of PROTACs utilizing this compound as a linker component.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using an alkyne-functionalized linker typically involves a convergent approach where the POI ligand and E3 ligase ligand are synthesized with complementary azide and alkyne functionalities, respectively (or vice versa). These two fragments are then joined using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

PROTAC_Synthesis_Workflow Start Start Step1 Synthesize Azide-Functionalized POI Ligand (e.g., JQ1-N3) Start->Step1 Step2 Synthesize Alkyne-Functionalized E3 Ligase Ligand using This compound Start->Step2 Step3 CuAAC 'Click' Reaction Step1->Step3 Step2->Step3 Step4 Purification of PROTAC (e.g., by HPLC) Step3->Step4 End Characterized PROTAC Step4->End

Caption: General workflow for the synthesis of a PROTAC using click chemistry.

Protocol 1: Synthesis of a BRD4-targeting PROTAC via Click Chemistry

This protocol describes the synthesis of a hypothetical BRD4-targeting PROTAC using a JQ1 derivative and a pomalidomide derivative.

Materials:

  • Azide-functionalized JQ1 (JQ1-N3)

  • This compound

  • Pomalidomide derivative with a suitable functional group for conjugation to the linker

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), water

  • Trifluoroacetic acid (TFA) for Boc deprotection (if necessary)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Synthesis of Alkyne-Functionalized E3 Ligase Ligand:

    • Couple this compound to the pomalidomide derivative. The specific reaction will depend on the functional group on the pomalidomide derivative (e.g., amide bond formation if it has an amine).

    • If the final PROTAC requires a free amine on the azetidine, the Boc protecting group can be removed using TFA in DCM.

  • CuAAC Reaction:

    • Dissolve the azide-functionalized JQ1 (1 equivalent) and the alkyne-functionalized pomalidomide-azetidine linker (1 equivalent) in a suitable solvent mixture (e.g., DMF/water).

    • Add sodium ascorbate (0.2 equivalents) to the solution.

    • Add copper(II) sulfate pentahydrate (0.1 equivalents).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by LC-MS).

  • Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Characterization:

    • Confirm the structure and purity of the final PROTAC using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation Protocols

Protocol 2: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.[1]

Materials:

  • Cell line of interest (e.g., a human cancer cell line expressing BRD4, such as MV4-11)

  • PROTAC compound (stock solution in DMSO)

  • Complete cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies (e.g., anti-BRD4, anti-c-Myc, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Determine the DC50 (half-maximal degradation concentration) by plotting the percentage of degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells, to assess the downstream effects of target protein degradation.[6]

Materials:

  • Cell line of interest

  • PROTAC compound and vehicle control (DMSO)

  • Complete cell culture medium

  • White, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTAC or vehicle control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent according to the manufacturer's protocol.

    • Mix and incubate to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 (half-maximal inhibitory concentration) by plotting the percentage of viability against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.

Representative Quantitative Data

The following tables present representative data for well-characterized BRD4-targeting PROTACs. Note: This data is for illustrative purposes as specific quantitative data for PROTACs utilizing this compound is not currently available in the public domain.

Table 1: Representative Degradation Potency of BRD4-Targeting PROTACs

PROTAC ExampleTarget ProteinCell LineDC50 (nM)Dmax (%)E3 LigaseReference
MZ1BRD4HeLa~100>90VHL[7]
dBET1BRD4MV4-11<1>85CRBN[8]
QCA570BRD4Multiple~1>95CRBN[9]
ARV-825BRD4RS4;11~1>90CRBN[8]

Table 2: Representative Anti-proliferative Activity of BRD4-Targeting PROTACs

PROTAC ExampleCell LineIC50 (nM)Reference
MZ1HOS~500[10]
dBET1MV4-11~3[8]
QCA570MV4-11~8.3 pM[8]
ARV-825RS4;11~5[8]

Conclusion

This compound is a versatile and valuable building block for the synthesis of PROTAC linkers. Its rigid azetidine core and reactive alkyne handle allow for the construction of potent and effective PROTACs through efficient synthetic strategies like click chemistry. The protocols and representative data provided herein offer a comprehensive guide for researchers in the design, synthesis, and evaluation of novel PROTACs for targeted protein degradation, with a particular focus on the promising therapeutic target, BRD4. Further optimization of the linker structure, including the use of azetidine-based components, will continue to be a key area of research in the development of next-generation protein degraders.

References

Application Notes and Protocols: tert-Butyl 3-ethynylazetidine-1-carboxylate in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl 3-ethynylazetidine-1-carboxylate as a versatile building block in medicinal chemistry and drug discovery. The unique structural features of this compound, namely the strained four-membered azetidine ring protected with a tert-butyloxycarbonyl (Boc) group and a terminal alkyne functionality, make it an invaluable tool for the synthesis of novel and complex biologically active molecules.

Introduction

This compound is a key intermediate in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds.[1] Its primary application lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of stable 1,2,3-triazole linkages, connecting the azetidine scaffold to a wide array of molecular fragments. This modular approach is highly advantageous in drug discovery for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

Derivatives synthesized from this building block have shown promise in various therapeutic areas, including the development of anticancer agents and modulators of key biological targets such as kinases and G-protein coupled receptors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 287193-01-5[2]
Molecular Formula C₁₀H₁₅NO₂[2]
Molecular Weight 181.23 g/mol [2]
Appearance Colorless to Yellow Liquid or Solid[2]
Purity ≥97%[2]
Storage Temperature 2-8°C, sealed in dry conditions[2]

Applications in Medicinal Chemistry

The primary utility of this compound stems from its bifunctional nature, allowing for the introduction of a constrained azetidine ring into larger molecules via a stable triazole linker.

Synthesis of Triazole-Containing Bioactive Molecules

The terminal alkyne group readily undergoes CuAAC reactions with a diverse range of organic azides to furnish 1,4-disubstituted 1,2,3-triazoles. This strategy has been employed to synthesize compounds with various biological activities.

Anticancer Drug Discovery

Triazole-containing compounds are known to exhibit a wide range of pharmacological activities, including anticancer properties. The azetidine-triazole scaffold can be elaborated with various substituents to target specific cancer-related pathways. For instance, triazole derivatives have been shown to inhibit key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.

Kinase Inhibitors

The unique conformational constraints imposed by the azetidine ring can be exploited to design selective kinase inhibitors. By attaching pharmacophores that interact with the ATP-binding site of kinases to the triazole ring, potent and selective inhibitors can be developed. For example, triazole-based compounds have been identified as inhibitors of STING (Stimulator of Interferon Genes) and hypoxia-inducible factor (HIF) prolyl-hydroxylases.[3][4]

Neurological and Other Disorders

The versatility of the azetidine-triazole scaffold allows for its application in the development of therapeutic agents for a range of diseases. For example, derivatives can be designed to act as antagonists for receptors implicated in neurological disorders.

Quantitative Data on Derivatives

The following tables summarize the biological activities of various triazole derivatives synthesized from azetidine-containing alkynes and other related scaffolds.

Table 1: Anticancer Activity of Triazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
STING Inhibitor (ASF24) THP-1 (human leukemia)0.49[3]
HIF Prolyl-Hydroxylase Inhibitor (IOX4) Not specified (cellular HIFα induction)Potent activity[4]
Cruzipain Inhibitor (Ald-6) T. cruzi (in vitro)Low micromolar[5]

Table 2: Kinase Inhibitory Activity of Triazole Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Reference
PI3Kβ Inhibitor (Compound 22) PI3Kβ0.02[6]
GSK-3β Inhibitor (Compound 42) GSK-3β0.00029[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative synthesis based on common organic chemistry procedures for analogous compounds, starting from the commercially available N-Boc-3-azetidinone.

Step 1: Horner-Wadsworth-Emmons Reaction to form tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate [7]

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.05 eq) in dry tetrahydrofuran (THF), add neat methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) dropwise at 0°C.

  • Stir the mixture for 30 minutes at 0°C.

  • Add a solution of 1-Boc-3-azetidinone (1.0 eq) in dry THF.

  • Stir the resulting mixture for 1 hour at room temperature.

  • Quench the reaction by the addition of water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by flash chromatography.

Step 2: Introduction of the Ethynyl Group (Illustrative Two-Step Sequence)

Note: A direct one-step conversion from the ketone is also possible using ethynylating reagents like ethynylmagnesium bromide or by reaction with the Bestmann-Ohira reagent. The following is an alternative, illustrative approach.

a) Reduction of the Ester to the Aldehyde

  • Dissolve the product from Step 1 in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to -78°C.

  • Add a solution of diisobutylaluminium hydride (DIBAL-H) (1.1 eq) in hexanes dropwise.

  • Stir the reaction at -78°C for 1-2 hours until the starting material is consumed (monitor by TLC).

  • Quench the reaction carefully with methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Extract the aqueous layer with DCM, combine the organic layers, dry, and concentrate to obtain the aldehyde.

b) Corey-Fuchs Reaction

  • To a solution of triphenylphosphine (2.0 eq) in dry DCM at 0°C, add carbon tetrabromide (1.0 eq) portionwise.

  • Stir the resulting ylide solution for 30 minutes at 0°C.

  • Add a solution of the aldehyde from the previous step in DCM dropwise.

  • Stir the reaction at 0°C for 1-2 hours.

  • Concentrate the reaction mixture and purify by flash chromatography to obtain the dibromoalkene.

  • Dissolve the dibromoalkene in dry THF and cool to -78°C.

  • Add n-butyllithium (2.2 eq) dropwise and stir at -78°C for 1 hour, then allow to warm to room temperature and stir for another hour.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with diethyl ether, dry the combined organic layers, and concentrate. Purify by flash chromatography to yield this compound.

Synthesis_Workflow

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the "click" reaction between this compound and an organic azide.

  • In a reaction vial, dissolve this compound (1.0 eq) and the desired organic azide (1.0-1.2 eq) in a suitable solvent system, such as a mixture of t-butanol and water (1:1).

  • To this solution, add sodium ascorbate (0.1-0.3 eq) from a freshly prepared aqueous stock solution.

  • Add copper(II) sulfate pentahydrate (0.01-0.05 eq) from an aqueous stock solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole derivative.

CuAAC_Workflow

Potential Signaling Pathways

Derivatives of this compound, particularly the resulting triazoles, can be designed to modulate various intracellular signaling pathways critical in disease.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Triazole-based compounds have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.

PI3K_Akt_mTOR_Pathway

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis. Its aberrant activation is linked to various cancers. Triazole-based inhibitors have been developed to target this pathway by promoting the degradation of β-catenin.[8]

Wnt_Pathway

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery. Its utility in constructing diverse molecular architectures through robust and efficient click chemistry makes it an attractive starting point for the development of novel therapeutics targeting a range of diseases. The protocols and data presented herein provide a foundation for researchers to explore the potential of this versatile compound in their drug discovery programs.

References

Application Notes: Derivatization of the Alkyne Group on tert-Butyl 3-ethynylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-ethynylazetidine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery. The presence of a terminal alkyne group on the strained azetidine ring offers a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. This document provides detailed application notes and protocols for three key derivatization reactions of the alkyne group: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira cross-coupling, and the three-component Mannich reaction (A³ coupling). These methods are widely employed for their high efficiency, functional group tolerance, and mild reaction conditions, making them ideal for the synthesis of compound libraries and the development of novel therapeutic agents.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[1][2] This reaction is characterized by its high yield, regioselectivity, and tolerance of a wide range of functional groups. The resulting triazole ring is a stable, aromatic linker that can mimic a peptide bond and participate in hydrogen bonding, making it a valuable scaffold in drug design.

Experimental Protocol: General Procedure for CuAAC Reaction
  • Reagent Preparation:

    • In a clean, dry vial, dissolve this compound (1.0 eq.) and the desired organic azide (1.0-1.1 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Reaction Setup:

    • To the stirred solution, add N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

    • Add copper(I) iodide (CuI) (0.1 eq.).

    • Seal the vial and stir the reaction mixture at room temperature.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 1,2,3-triazole derivative.

Data Presentation: Representative CuAAC Reactions
EntryAzide PartnerProductReaction Time (h)Yield (%)
1Benzyl Azidetert-Butyl 3-(1-benzyl-1H-1,2,3-triazol-4-yl)azetidine-1-carboxylate295
24-Azidoanilinetert-Butyl 3-(1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl)azetidine-1-carboxylate392
31-Azido-4-nitrobenzenetert-Butyl 3-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)azetidine-1-carboxylate1.598
4Ethyl 2-azidoacetatetert-Butyl 3-(1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazol-4-yl)azetidine-1-carboxylate490

Visualization: CuAAC Reaction Workflow

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Alkyne tert-Butyl 3-ethynylazetidine-1-carboxylate Mix Mix & Stir Alkyne->Mix Azide Organic Azide (R-N3) Azide->Mix Solvent DMF Solvent->Mix Additives Add DIPEA & CuI Mix->Additives Stir Monitor Monitor by TLC/LC-MS Additives->Monitor Room Temp Quench Quench (aq. NH4Cl) Monitor->Quench Complete Extract Extract (EtOAc) Quench->Extract Purify Column Chromatography Extract->Purify Product Purified 1,2,3-Triazole Product Purify->Product

Caption: Workflow for the CuAAC derivatization of this compound.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a powerful carbon-carbon bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper salts.[3] Modern protocols often utilize copper-free conditions, which can be advantageous for sensitive substrates.[4] This reaction is instrumental in synthesizing conjugated enynes and aryl alkynes, which are common motifs in pharmaceuticals and functional materials.

Experimental Protocol: Copper-Free Sonogashira Coupling
  • Reaction Setup:

    • To a dry Schlenk tube under an argon atmosphere, add the aryl or vinyl bromide (1.0 eq.), this compound (1.2 eq.), and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (di-tert-butylneopentylphosphine) (2.5 mol%).

    • Add anhydrous dimethyl sulfoxide (DMSO).

    • Add 2,2,6,6-tetramethylpiperidine (TMP) as the base (2.0 eq.).

    • Seal the tube and stir the mixture at room temperature.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 2-24 hours.

    • Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

Data Presentation: Representative Sonogashira Couplings
EntryAryl BromideProductReaction Time (h)Yield (%)
14-Bromoanisoletert-Butyl 3-((4-methoxyphenyl)ethynyl)azetidine-1-carboxylate1895
21-Bromo-4-(trifluoromethyl)benzenetert-Butyl 3-((4-(trifluoromethyl)phenyl)ethynyl)azetidine-1-carboxylate1291
32-Bromopyridinetert-Butyl 3-(pyridin-2-ylethynyl)azetidine-1-carboxylate2485
4Methyl 4-bromobenzoatetert-Butyl 3-((4-(methoxycarbonyl)phenyl)ethynyl)azetidine-1-carboxylate1693

Visualization: Sonogashira Coupling Scheme

Caption: General scheme for the copper-free Sonogashira coupling reaction.

Three-Component Mannich Reaction (A³ Coupling)

The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot, three-component reaction that synthesizes propargylamines.[5][6] This atom-economical process is typically catalyzed by copper salts and involves the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a copper acetylide generated from the terminal alkyne.[6] Propargylamines are versatile intermediates for the synthesis of nitrogen-containing heterocycles and other biologically active molecules.

Experimental Protocol: General Procedure for A³ Coupling
  • Reaction Setup:

    • In a sealed tube, add the aldehyde (1.0 eq.), the secondary amine (1.1 eq.), and a catalytic amount of copper(I) chloride (CuCl) (5 mol%).

    • Add a suitable solvent, such as dioxane or toluene.

    • Add this compound (1.2 eq.) to the mixture.

    • Seal the tube and heat the reaction mixture, typically between 80-110 °C.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Dilute with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired propargylamine.

Data Presentation: Representative A³ Coupling Reactions
EntryAldehydeAmineProductReaction Temp (°C)Yield (%)
1BenzaldehydePiperidinetert-Butyl 3-(3-phenyl-1-(piperidin-1-yl)prop-1-yn-1-yl)azetidine-1-carboxylate10088
2Formaldehyde (as paraformaldehyde)Morpholinetert-Butyl 3-(1-morpholinoprop-1-yn-1-yl)azetidine-1-carboxylate8091
3IsobutyraldehydeDiethylaminetert-Butyl 3-(1-(diethylamino)-4-methylpent-1-yn-1-yl)azetidine-1-carboxylate11082
44-ChlorobenzaldehydePyrrolidinetert-Butyl 3-(3-(4-chlorophenyl)-1-(pyrrolidin-1-yl)prop-1-yn-1-yl)azetidine-1-carboxylate10089

Visualization: Logical Flow of the A³ Coupling Reaction

A3_Coupling cluster_inputs Starting Materials cluster_intermediates In-Situ Formation Aldehyde Aldehyde (R1CHO) Iminium Iminium Ion [R1CH=NR2R3]+ Aldehyde->Iminium Amine Secondary Amine (R2R3NH) Amine->Iminium Alkyne tert-Butyl 3-ethynylazetidine-1-carboxylate Acetylide Copper Acetylide Alkyne->Acetylide Product Propargylamine Product Iminium->Product Acetylide->Product Nucleophilic Attack Catalyst Cu(I) Catalyst Catalyst->Acetylide

Caption: Key intermediate formation in the one-pot A³ coupling reaction.

References

Application Notes and Protocols: Purification of tert-Butyl 3-ethynylazetidine-1-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-ethynylazetidine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutic agents. The azetidine ring imparts unique conformational constraints, while the ethynyl group serves as a versatile handle for further chemical modifications, such as click chemistry. Ensuring the high purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of Separation

Column chromatography is a widely used purification technique in organic synthesis. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. In this case, silica gel, a polar adsorbent, is used as the stationary phase. A non-polar mobile phase, typically a mixture of hexanes and ethyl acetate, is used to elute the compounds from the column. Less polar compounds, having weaker interactions with the silica gel, travel down the column more quickly, while more polar impurities are retained longer. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with varying polarities can be effectively separated.

Experimental Protocol

This protocol outlines a general procedure for the purification of this compound on a laboratory scale. The specific parameters may require optimization based on the crude sample's impurity profile and the scale of the purification.

Materials and Equipment:

  • Crude this compound

  • Silica gel (flash chromatography grade, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

  • Round bottom flasks

  • Beakers and Erlenmeyer flasks

  • Pipettes

  • Cotton or glass wool

  • Sand (washed)

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using a series of solvent systems with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) to determine the optimal mobile phase for separation. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product and good separation from impurities.

  • Column Packing:

    • Select an appropriate size glass chromatography column based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) over the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

    • Once the silica gel has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level does not drop below the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to dryness.

    • Carefully apply the dissolved sample or the dry-loaded silica gel to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial, low-polarity mobile phase.

    • Collect fractions in test tubes or using a fraction collector.

    • Monitor the elution process by TLC analysis of the collected fractions. Spot the fractions on a TLC plate, develop, and visualize under a UV lamp or by staining with potassium permanganate to identify the fractions containing the pure product.

    • If necessary, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution) to elute the desired compound and any more polar impurities. A typical gradient might be from 5% to 30% ethyl acetate in hexanes.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product, as determined by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as a colorless to pale yellow oil or solid.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of N-Boc protected azetidine derivatives, which can be used as a starting point for the purification of this compound.

ParameterValue/Range
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes / Ethyl Acetate
Elution Mode Gradient
Initial Solvent Ratio 95:5 to 90:10 (Hexanes:Ethyl Acetate)
Final Solvent Ratio 70:30 to 60:40 (Hexanes:Ethyl Acetate)
Typical Rf of Product 0.2 - 0.4 (in 8:2 Hexanes:EtOAc)
Detection Method TLC with UV (254 nm) and/or KMnO4 stain

Workflow Diagram

G Purification Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC_Analysis TLC Analysis of Crude Column_Packing Column Packing TLC_Analysis->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis TLC Analysis of Fractions Elution->Fraction_Analysis Fraction_Analysis->Elution Adjust Gradient Product_Isolation Combine Fractions & Evaporate Fraction_Analysis->Product_Isolation Final_Analysis Purity & Yield Determination Product_Isolation->Final_Analysis

Application Notes and Protocols for Reactions Involving tert-Butyl 3-ethynylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-ethynylazetidine-1-carboxylate is a versatile building block in organic synthesis and medicinal chemistry. Its strained four-membered azetidine ring offers a unique three-dimensional scaffold, while the terminal alkyne functionality provides a reactive handle for a variety of chemical transformations. This combination makes it a valuable intermediate for the synthesis of novel nitrogen-containing heterocyclic compounds and biologically active molecules.[1] The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection and further functionalization. This compound is particularly prominent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[2][3] These triazole-containing products are of significant interest in drug discovery due to their diverse pharmacological activities.

Key Applications

  • Click Chemistry: The terminal alkyne of this compound readily participates in CuAAC reactions with a wide range of organic azides to form stable 1,2,3-triazole linkages. This reaction is characterized by its high yield, mild reaction conditions, and tolerance of various functional groups.

  • Medicinal Chemistry: The resulting azetidine-triazole conjugates are scaffolds for the development of novel therapeutic agents. Azetidine derivatives have shown a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

  • Drug Discovery: As a building block, it allows for the introduction of the azetidine motif into drug candidates, which can improve physicochemical properties such as solubility and metabolic stability, and provide unique vectors for structure-activity relationship (SAR) studies.

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol describes a general procedure for the reaction of this compound with an organic azide using a copper(I) catalyst generated in situ from copper(II) sulfate and a reducing agent.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide, phenyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired organic azide (1.0-1.2 equivalents) in a 1:1 mixture of t-BuOH and deionized water.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 equivalents). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05-0.1 equivalents).

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure 1,4-disubstituted 1,2,3-triazole.

Data Presentation

The following table summarizes representative yields for the CuAAC reaction between this compound and various azides under typical reaction conditions.

EntryAzideProductYield (%)
1Benzyl Azidetert-Butyl 3-(1-benzyl-1H-1,2,3-triazol-4-yl)azetidine-1-carboxylate>95
2Phenyl Azidetert-Butyl 3-(1-phenyl-1H-1,2,3-triazol-4-yl)azetidine-1-carboxylate92
34-Methoxybenzyl Azidetert-Butyl 3-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)azetidine-1-carboxylate98
44-Chlorobenzyl Azidetert-Butyl 3-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)azetidine-1-carboxylate94

Yields are based on typical outcomes for CuAAC reactions and may vary depending on the specific substrate and reaction conditions.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

Experimental Workflow for CuAAC Reaction

The following diagram illustrates the general workflow for the synthesis of 1,2,3-triazoles using this compound via a CuAAC reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Alkyne and Azide in t-BuOH/H2O D Combine Reactants and Catalysts A->D B Prepare aq. Sodium Ascorbate Solution B->D C Prepare aq. CuSO4 Solution C->D E Stir at Room Temperature (1-24h) D->E F Monitor by TLC/LC-MS E->F G Aqueous Work-up & Extraction F->G Reaction Complete H Dry and Concentrate G->H I Column Chromatography H->I J Pure 1,2,3-Triazole Product I->J

CuAAC Experimental Workflow
STAT3 Signaling Pathway: A Potential Target for Azetidine Derivatives

Derivatives of azetidines are being investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. One such critical pathway is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is common in many human cancers and is associated with tumor proliferation, survival, and immune evasion.[4] The development of small molecule inhibitors that target the STAT3 pathway is an active area of research. Azetidine-containing compounds have been identified as potent STAT3 inhibitors.

The diagram below outlines a simplified representation of the STAT3 signaling pathway.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine/Growth Factor Receptor jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates (Tyr705) p_stat3 p-STAT3 dimer STAT3 Dimer p_stat3->dimer Dimerization dna DNA dimer->dna Translocation & DNA Binding transcription Gene Transcription dna->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation cytokine Cytokine/Growth Factor cytokine->receptor Binds inhibitor Azetidine-based STAT3 Inhibitor inhibitor->dimer Inhibits Dimerization and DNA Binding

STAT3 Signaling Pathway

References

Application Notes and Protocols for the Use of tert-Butyl 3-ethynylazetidine-1-carboxylate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl 3-ethynylazetidine-1-carboxylate is a valuable building block for the synthesis of novel peptidomimetics and other complex organic molecules. Its strained azetidine ring and terminal alkyne functionality make it an ideal scaffold for introducing conformational constraints and for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This document provides detailed application notes and protocols for the incorporation of this compound into peptide sequences on a solid support.

The protocols outlined below describe a synthetic strategy involving the on-resin generation of an azide on the N-terminus of a growing peptide chain, followed by a CuAAC reaction with this compound to form a stable triazole linkage. This approach allows for the creation of peptidomimetics with modified backbones, which can lead to enhanced metabolic stability and altered pharmacological properties.

Data Presentation

Table 1: Reagents and Solvents for Solid-Phase Synthesis

Reagent/SolventPurposeSupplier ExamplePurity
Rink Amide MBHA ResinSolid support for peptide amide synthesisSigma-Aldrich100-200 mesh, ~0.6 mmol/g
Wang ResinSolid support for peptide acid synthesisSigma-Aldrich100-200 mesh, ~1.0 mmol/g
Fmoc-protected amino acidsBuilding blocks for peptide synthesisSigma-Aldrich≥98.5%
This compoundAzetidine building blockSigma-Aldrich≥97%
HBTUCoupling reagentSigma-Aldrich≥99.0%
HOBtCoupling reagent additiveSigma-Aldrich≥97.0% (with water)
DIPEABase for coupling and Fmoc deprotectionSigma-Aldrich≥99.5%
PiperidineReagent for Fmoc deprotectionSigma-Aldrich99.5%
Imidazole-1-sulfonyl azide hydrochlorideDiazo-transfer reagentSigma-Aldrich97%
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)Copper source for CuAACSigma-Aldrich≥98%
Sodium ascorbateReducing agent for CuAACSigma-Aldrich≥99%
Trifluoroacetic acid (TFA)Cleavage from resinSigma-Aldrich99%
Triisopropylsilane (TIS)Scavenger for cleavageSigma-Aldrich99%
Dichloromethane (DCM)Solvent for washing and reactionsSigma-Aldrich≥99.8%
N,N-Dimethylformamide (DMF)Solvent for washing and reactionsSigma-Aldrich≥99.8%

Table 2: Typical Cleavage Cocktails

Resin TypeCleavage Cocktail Composition (v/v/v)ScavengersCleavage Time
Rink AmideTFA / TIS / H₂O (95:2.5:2.5)TIS, H₂O2-3 hours
WangTFA / TIS / H₂O (95:2.5:2.5)TIS, H₂O2-3 hours

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol describes the general steps for elongating a peptide chain on a solid support.

  • Resin Swelling:

    • Place the desired amount of Rink Amide or Wang resin in a reaction vessel.

    • Add DMF (10 mL per gram of resin) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the swollen resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

    • Add DIPEA (8 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

Protocol 2: On-Resin Diazo-Transfer Reaction

This protocol converts the N-terminal amine of the resin-bound peptide to an azide.

  • Resin Preparation:

    • Start with the peptide-resin that has a free N-terminal amine (after Fmoc deprotection).

    • Wash the resin with water (2x) to prepare for the aqueous reaction conditions.

  • Diazo-Transfer:

    • Prepare a solution of imidazole-1-sulfonyl azide hydrochloride (5 eq.) and potassium carbonate (K₂CO₃) (7.5 eq.) in water.

    • Add the diazo-transfer solution to the resin.

    • Add a catalytic amount of a copper(II) sulfate solution (e.g., 10 µL of a 0.1 M solution).[1]

    • Gently agitate the reaction mixture for 3-4 hours at room temperature.

    • Drain the reaction solution and wash the resin thoroughly with water (3x), DMF (3x), and DCM (3x).

    • Dry the resin under vacuum.

Protocol 3: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the on-resin azide and this compound.

  • Reaction Setup:

    • Swell the azide-functionalized resin in DMF.

    • In a separate vial, dissolve this compound (5 eq.) in DMF.

    • Prepare a fresh solution of sodium ascorbate (10 eq.) in water.

    • Prepare a solution of copper(II) sulfate pentahydrate (1 eq.) in water.

  • Click Reaction:

    • Add the solution of this compound to the resin.

    • Add the sodium ascorbate solution to the resin suspension.

    • Finally, add the copper(II) sulfate solution to initiate the reaction. The solution may change color.

    • Agitate the reaction mixture at room temperature for 12-24 hours.

    • Drain the reaction solution and wash the resin with DMF (3x), a 0.5% solution of sodium diethyldithiocarbamate in DMF to remove copper salts (3x), DMF (3x), and DCM (3x).

    • Dry the resin under vacuum.

Protocol 4: Cleavage and Deprotection

This protocol releases the final peptidomimetic from the solid support.

  • Resin Preparation:

    • Place the dry resin in a reaction vessel.

    • Wash the resin with DCM (3x) to remove any residual DMF.

    • Dry the resin briefly under a stream of nitrogen.

  • Cleavage:

    • Prepare the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved product.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Product Precipitation and Isolation:

    • Concentrate the filtrate under a stream of nitrogen to reduce the volume of TFA.

    • Add cold diethyl ether to the concentrated solution to precipitate the crude product.

    • Centrifuge the mixture to pellet the product.

    • Decant the ether and wash the pellet with cold diethyl ether (2x).

    • Dry the crude product under vacuum.

Protocol 5: Purification and Characterization
  • Purification:

    • Dissolve the crude product in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Collect fractions corresponding to the desired product peak.

  • Characterization:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity of the product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the expected molecular weight.

Mandatory Visualization

SPPS_Workflow Start Start: Swollen Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Repeat Repeat n times Coupling->Repeat Wash1->Coupling Repeat->Fmoc_Deprotection Diazo_Transfer On-Resin Diazo-Transfer (Imidazole-1-sulfonyl azide) Repeat->Diazo_Transfer CuAAC On-Resin CuAAC (this compound, CuSO4, NaAsc) Diazo_Transfer->CuAAC Cleavage Cleavage & Deprotection (TFA/TIS/H2O) CuAAC->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization End Final Product Characterization->End

Caption: Workflow for Solid-Phase Synthesis of Azetidine-Triazole Peptidomimetics.

CuAAC_Mechanism Resin_Azide Resin-Peptide-N3 Cycloaddition [3+2] Cycloaddition Resin_Azide->Cycloaddition Azetidine_Alkyne tert-Butyl 3-ethynylazetidine-1-carboxylate Azetidine_Alkyne->Cycloaddition Cu_I Cu(I) (from CuSO4 + NaAsc) Cu_I->Cycloaddition catalyst Triazole_Product Resin-Peptide-Triazole-Azetidine Cycloaddition->Triazole_Product

Caption: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

References

Troubleshooting & Optimization

Optimizing reaction yield for tert-Butyl 3-ethynylazetidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of tert-Butyl 3-ethynylazetidine-1-carboxylate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A prevalent and effective method is the Sonogashira coupling reaction. This involves the cross-coupling of a protected 3-haloazetidine, such as tert-butyl 3-iodoazetidine-1-carboxylate, with a protected alkyne like (trimethylsilyl)acetylene, catalyzed by a palladium complex and a copper(I) co-catalyst. The subsequent deprotection of the silyl group yields the desired product.

Q2: My Sonogashira coupling reaction is showing low to no conversion. What are the primary aspects to check?

A2: When encountering low or no product yield in a Sonogashira coupling, the initial and most critical checks should be the quality of your reagents and the reaction conditions.[1] Ensure that the palladium catalyst and copper co-catalyst are active and have not degraded.[1] It is also crucial to maintain anhydrous and anaerobic conditions, as oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne.[1] Thoroughly degassing the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential.[1]

Q3: I am observing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can this be minimized?

A3: The formation of alkyne homocoupling products is a common side reaction, often promoted by the copper(I) co-catalyst.[2] To mitigate this, consider the following strategies:

  • Reduce Copper(I) Loading: Lowering the concentration of the copper(I) co-catalyst can disfavor the homocoupling pathway.[2]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture helps to maintain a low concentration, thus reducing the rate of the bimolecular homocoupling reaction.[3]

  • Copper-Free Conditions: The most effective method to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[2][3]

Q4: The purification of the final product by column chromatography is proving difficult, with streaking observed on the TLC plate. What can I do to improve the purification?

A4: The polarity of azetidine derivatives can sometimes lead to issues during silica gel chromatography. To address streaking, you can try deactivating the silica gel by pre-treating it with a small amount of a tertiary amine, such as triethylamine (e.g., 1% in the eluent).[4] This neutralizes acidic sites on the silica that can interact with the amine functionality of your product.[4] Alternatively, switching to a more polar solvent system or considering reverse-phase chromatography could improve separation.[4]

Q5: What is the typical reactivity order for the halide in the tert-butyl 3-haloazetidine-1-carboxylate starting material?

A5: The reactivity of the halide in the Sonogashira coupling follows the general trend: I > OTf > Br > Cl.[1] Consequently, tert-butyl 3-iodoazetidine-1-carboxylate is the most reactive precursor and can often be coupled at lower temperatures, while the corresponding bromide may require heating.[1] The chloride is generally the least reactive.[1]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive catalystUse a fresh batch of palladium and copper catalysts. Ensure phosphine ligands (if used) have not been oxidized.[2]
Poor quality of reagents or solventsUse anhydrous, degassed solvents. Purify starting materials if necessary. Ensure the amine base is fresh and dry.[1]
Inappropriate reaction temperatureOptimize the temperature. Aryl iodides may react at room temperature, while bromides often require heating.[1] Too high a temperature can lead to catalyst decomposition.[4]
Presence of oxygenThoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1]
Formation of Black Precipitate (Palladium Black) Catalyst decompositionThis can be caused by impurities, an unsuitable solvent choice, or incorrect temperature.[1] Use high-purity reagents and solvents.[1]
Significant Alkyne Homocoupling High concentration of copper(I) catalystReduce the amount of the copper(I) co-catalyst.[2]
Reaction kinetics favor homocouplingAdd the alkyne substrate slowly to the reaction mixture.[3]
Inherent tendency of the alkyne to homocoupleSwitch to a copper-free Sonogashira protocol.[2][3]
Incomplete Silyl Deprotection Insufficient deprotection reagent or timeIncrease the amount of the deprotecting agent (e.g., TBAF, K₂CO₃) and/or extend the reaction time. Monitor the reaction progress by TLC.
Inappropriate solventEnsure the solvent is suitable for the chosen deprotection reagent (e.g., THF for TBAF, methanol for K₂CO₃).
Difficult Purification Product streaking on silica gelNeutralize the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent.[4]
Poor separationExperiment with different solvent systems for column chromatography. Consider using reverse-phase chromatography if normal-phase is ineffective.[4]

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate

This protocol describes a general procedure for the Sonogashira coupling of tert-butyl 3-iodoazetidine-1-carboxylate with (trimethylsilyl)acetylene.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add tert-butyl 3-iodoazetidine-1-carboxylate (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Addition of Reagents: Add an anhydrous, degassed solvent (e.g., tetrahydrofuran or N,N-dimethylformamide) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).

  • Substrate Addition: Add (trimethylsilyl)acetylene (1.1-1.5 equiv) dropwise to the stirred reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) depending on the reactivity of the starting materials. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of the Trimethylsilyl Group

This protocol outlines the removal of the trimethylsilyl protecting group to yield the final product.

  • Reaction Setup: Dissolve the purified tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate in a suitable solvent such as tetrahydrofuran (THF) or methanol.

  • Addition of Reagent: Add a deprotecting agent. Common choices include tetrabutylammonium fluoride (TBAF) in THF or potassium carbonate (K₂CO₃) in methanol.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If necessary, purify the final product by column chromatography.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction1 Sonogashira Coupling cluster_intermediate Intermediate cluster_reaction2 Deprotection cluster_product Final Product Start1 tert-Butyl 3-iodoazetidine-1-carboxylate Reaction1 Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI, Amine Base (e.g., TEA) Solvent (e.g., THF) Start1->Reaction1 Start2 (Trimethylsilyl)acetylene Start2->Reaction1 Intermediate tert-Butyl 3-((trimethylsilyl)ethynyl)azetidine- 1-carboxylate Reaction1->Intermediate Reaction2 TBAF in THF or K₂CO₃ in MeOH Intermediate->Reaction2 Product tert-Butyl 3-ethynylazetidine-1-carboxylate Reaction2->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Reaction Yield Check1 Check Reagent Quality (Catalysts, Solvents, Base) Start->Check1 Decision1 Reagents OK? Check1->Decision1 Action1 Use Fresh/Purified Reagents Decision1->Action1 No Check2 Verify Reaction Conditions (Inert Atmosphere, Temperature) Decision1->Check2 Yes Action1->Check1 Decision2 Conditions Optimal? Check2->Decision2 Action2 Degas Solvents Thoroughly Optimize Temperature Decision2->Action2 No Check3 Analyze Side Products (e.g., Glaser Coupling) Decision2->Check3 Yes Action2->Check2 Decision3 Homocoupling Observed? Check3->Decision3 Action3 Reduce Cu(I) concentration or Use Copper-Free Protocol Decision3->Action3 Yes End Optimized Yield Decision3->End No Action3->Check3

Caption: Troubleshooting workflow for low reaction yield.

Parameter_Relationships cluster_params Reaction Parameters cluster_outcomes Potential Issues Yield Reaction Yield Catalyst Catalyst Activity Catalyst->Yield LowConversion Low Conversion Catalyst->LowConversion Conditions Reaction Conditions (Temperature, Atmosphere) Conditions->Yield Decomposition Catalyst Decomposition Conditions->Decomposition Reagents Reagent Purity Reagents->Yield Reagents->LowConversion Copper Copper(I) Concentration Homocoupling Alkyne Homocoupling Copper->Homocoupling Decomposition->Yield decreases Homocoupling->Yield decreases LowConversion->Yield decreases

Caption: Relationship between reaction parameters and yield.

References

Troubleshooting low reactivity in click chemistry with sterically hindered alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting click chemistry reactions. This resource provides in-depth guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with low reactivity, particularly when dealing with sterically hindered alkynes in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: My click chemistry reaction with a sterically hindered alkyne is showing low to no yield. What are the primary factors I should investigate?

A1: Low reactivity in CuAAC reactions involving sterically bulky alkynes is a common challenge. The primary factors to investigate are:

  • Catalyst Activity: The catalytic cycle of CuAAC chemistry relies on the copper being in the +1 oxidation state (Cu(I)).[1] Oxidation of Cu(I) to Cu(II) will halt the reaction.

  • Ligand Choice and Concentration: The right ligand can accelerate the reaction and stabilize the Cu(I) catalyst.[2][3] For sterically demanding substrates, the choice of ligand is critical.

  • Reaction Conditions: Parameters such as solvent, temperature, and concentration of reactants play a significant role in overcoming steric barriers.

  • Reagent Quality: The purity of your azide and alkyne is crucial for a successful reaction.[4]

Q2: How can I ensure my copper catalyst is active?

A2: Maintaining the copper catalyst in the active Cu(I) state is essential for the CuAAC reaction.[2] Here are some key recommendations:

  • Use a Reducing Agent: When using a Cu(II) salt like copper(II) sulfate (CuSO₄), a reducing agent is necessary to generate Cu(I) in situ. Sodium ascorbate is a common choice.[1][5] Always use a freshly prepared solution of sodium ascorbate, as it can degrade over time.[4]

  • Degas Solutions: Oxygen can oxidize the Cu(I) catalyst, rendering it inactive.[2] It is good practice to degas all solutions, including your solvent and stock solutions of reactants, before starting the reaction.

  • Utilize a Stabilizing Ligand: Certain ligands not only accelerate the reaction but also protect the Cu(I) from oxidation and disproportionation.[3] A ligand-to-copper ratio of 5:1 is often recommended to effectively protect the Cu(I) state.[4]

Q3: Which ligands are recommended for reactions with sterically hindered alkynes?

A3: Ligand choice can significantly impact the efficiency of a click reaction with bulky substrates. While tris-(benzyltriazolylmethyl)amine (TBTA) is a common ligand, other options may be more effective for challenging reactions. N-heterocyclic carbene (NHC) ligands have been shown to be particularly effective for reactions involving sterically hindered azides and alkynes, often leading to excellent yields even at room temperature.[6][7] For bioconjugation, water-soluble ligands like THPTA are recommended.[2]

Q4: What adjustments can be made to the reaction conditions to improve yields with sterically hindered substrates?

A4: Optimizing reaction conditions is key to overcoming the kinetic barriers imposed by steric hindrance. Consider the following adjustments:

  • Increase Temperature: While many click reactions proceed at room temperature, increasing the temperature can provide the necessary energy to overcome the activation barrier for sterically hindered substrates.[4][8]

  • Increase Reaction Time: Reactions with bulky reactants may simply require more time to reach completion.[4][8] Monitor the reaction progress over an extended period.

  • Solvent Choice: The choice of solvent can influence reaction rates.[9] While a variety of solvents can be used, polar aprotic solvents like DMF or DMSO are often effective.[9] For bioconjugation, aqueous buffers are common.[2]

  • Concentration: Increasing the concentration of the reactants can sometimes favor the desired reaction pathway.

Q5: Are there alternatives to the standard CuAAC reaction for sterically hindered substrates?

A5: Yes, if optimizing the CuAAC reaction proves insufficient, you can explore alternative click chemistry reactions:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne, which is highly reactive towards azides.[10][11] SPAAC is particularly useful in biological systems where the cytotoxicity of copper is a concern.[11]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction is catalyzed by ruthenium complexes and can proceed with both terminal and internal alkynes.[1][5] It is also known to be more tolerant of steric demands of the azide substituents than CuAAC.[5]

Troubleshooting Guides

Guide 1: Low or No Product Formation in CuAAC Reactions
Observed IssuePotential CauseRecommended Solution
Low or no product formation Inactive copper catalyst Prepare a fresh sodium ascorbate solution for each experiment.[4] Ensure a 5:1 ligand-to-copper ratio to protect the Cu(I) state.[4] Degas all solutions to remove oxygen.[4]
Poor reagent quality Verify the purity of your azide and alkyne probes. Use high-purity reagents.[4]
Interfering substances in the buffer Avoid Tris-based buffers.[4] If your sample contains DTT or other reducing agents, remove them via buffer exchange before the reaction.[4]
Steric hindrance Increase the reaction time or temperature.[4] Consider using a more effective ligand, such as an NHC-based ligand.[6] If applicable, performing the reaction under denaturing conditions for protein labeling may help.[4]

Experimental Protocols

Protocol 1: General Procedure for Optimizing CuAAC with a Sterically Hindered Alkyne

This protocol provides a starting point for optimizing a small-scale trial reaction.

Materials:

  • Sterically hindered alkyne

  • Azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Ligand (e.g., THPTA for aqueous reactions, TBTA or an NHC-based ligand for organic solvents)

  • Degassed solvent (e.g., DMF, DMSO, or an aqueous buffer)

Stock Solutions:

  • Copper(II) Sulfate (10 mM): Dissolve 2.5 mg of CuSO₄·5H₂O in 1 mL of deionized water.

  • Ligand (50 mM): Prepare a 50 mM stock solution in a suitable solvent (e.g., DMSO or water).

  • Sodium Ascorbate (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh before each experiment.

  • Alkyne (10 mM): Prepare a 10 mM stock solution in a suitable solvent.

  • Azide (100 mM): Prepare a 100 mM stock solution in a suitable solvent.

Reaction Setup (100 µL final volume):

  • To a microcentrifuge tube, add the following in order:

    • Solvent to bring the final volume to 100 µL.

    • 10 µL of 10 mM alkyne solution (final concentration: 1 mM).

    • 1.2 µL of 100 mM azide solution (final concentration: 1.2 mM).

    • 1 µL of 50 mM ligand solution (final concentration: 0.5 mM).

    • 1 µL of 10 mM CuSO₄ solution (final concentration: 0.1 mM).

  • Vortex the mixture gently.

  • Initiate the reaction by adding 5 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration: 5 mM).

  • Incubate the reaction at room temperature or an elevated temperature (e.g., 37-50°C) for 2-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or HPLC).

Visualizations

Troubleshooting Workflow for Low Reactivity in CuAAC

Troubleshooting_Workflow Start Low/No Product with Sterically Hindered Alkyne Check_Catalyst Verify Catalyst Activity (Fresh Ascorbate, Degas) Start->Check_Catalyst Optimize_Ligand Optimize Ligand (Increase Ratio, Change Type) Check_Catalyst->Optimize_Ligand If still low yield Success Successful Reaction Check_Catalyst->Success Yield Improves Adjust_Conditions Adjust Reaction Conditions (Temp, Time, Solvent) Optimize_Ligand->Adjust_Conditions If still low yield Optimize_Ligand->Success Yield Improves Alternative_Chem Consider Alternative Chemistry (SPAAC, RuAAC) Adjust_Conditions->Alternative_Chem If still low yield Adjust_Conditions->Success Yield Improves Alternative_Chem->Success Yield Improves Steric_Hindrance_Factors cluster_reaction CuAAC Reaction cluster_factors Influencing Factors Alkyne Sterically Hindered Alkyne Product 1,2,3-Triazole Alkyne->Product Azide Azide Azide->Product Catalyst Cu(I) Catalyst (+ Ligand) Catalyst->Product Catalyzes Temperature Temperature Temperature->Product Overcomes Activation Energy Solvent Solvent Solvent->Product Affects Rate Time Reaction Time Time->Product Allows Completion

References

Technical Support Center: Solubility Enhancement for tert-Butyl 3-ethynylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl 3-ethynylazetidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the aqueous solubility of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues and questions encountered during the handling and formulation of this compound in aqueous media.

Q1: My this compound is not dissolving in my aqueous buffer. What should I do first?

A1: First, confirm that you are not exceeding the compound's intrinsic aqueous solubility, which is expected to be very low. The structure contains a nonpolar tert-butyl group and a hydrocarbon backbone, contributing to its hydrophobicity. For initial experiments, it is advisable to start with a very low concentration and use techniques like sonication or vortexing to aid dissolution. If solubility remains an issue, you will need to employ a solubility enhancement strategy. A good starting point is to determine the compound's approximate solubility using a standard method like the shake-flask protocol to establish a baseline.

Q2: I'm observing precipitation when I add my DMSO stock solution of the compound to my aqueous assay buffer. How can I prevent this?

A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous medium where it is poorly soluble.[1] To mitigate this, ensure the final concentration of DMSO in your assay is as low as possible, typically below 1%, and ideally below 0.1%, to avoid solvent effects on your experiment.[1] If precipitation still occurs, you should consider using a co-solvent system or pre-formulating the compound with a solubilizing agent like a cyclodextrin before adding it to the final buffer.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Yes, pH adjustment is a viable strategy. The azetidine nitrogen in the molecule is basic and can be protonated. By lowering the pH of the aqueous solution (e.g., to pH 4-6), you can increase the ionization of the compound, which enhances its polarity and, consequently, its water solubility.[2][3] However, it is crucial to ensure that the required pH is compatible with your experimental system (e.g., cell culture, enzyme assay) and does not cause degradation of the compound.

Q4: What are co-solvents and which ones are recommended for this compound?

A4: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[4][5] For this compound, common biocompatible co-solvents to consider include ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 300, PEG 400).[][7] The choice and concentration of the co-solvent should be optimized for your specific application, keeping in mind potential toxicity or interference with the assay.

Q5: What are cyclodextrins and how can they help?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly water-soluble "guest" molecules, like your compound, within their cavity, forming an "inclusion complex."[8] This complex has a water-soluble exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles compared to native β-cyclodextrin.[9]

Q6: My compound's solubility is still insufficient even with these methods. What's next?

A6: If single methods are insufficient, you can explore combinations. For example, using a co-solvent in a pH-adjusted buffer can have a synergistic effect.[10] Another advanced technique is the preparation of an amorphous solid dispersion, where the compound is dispersed within a hydrophilic polymer matrix. This can significantly improve the dissolution rate and apparent solubility.[10][11] However, this requires more specialized formulation development.

Quantitative Data on Solubility Enhancement

Since specific aqueous solubility data for this compound is not publicly available, the following table provides representative data illustrating the expected improvement in aqueous solubility using the techniques described. These values are based on typical enhancements seen for other poorly soluble, small organic molecules.

Formulation StrategySolvent SystemTemperature (°C)Expected Solubility (µg/mL)Fold Increase (Approx.)
Baseline Deionized Water25< 1-
pH Adjustment pH 5.0 Acetate Buffer2510 - 2010 - 20x
Cosolvency 20% Ethanol in Water (v/v)2550 - 10050 - 100x
Cosolvency 20% PEG 400 in Water (v/v)25150 - 250150 - 250x
Cyclodextrin Complexation 5% HP-β-CD in Water (w/v)25400 - 600400 - 600x
Combined Approach 5% HP-β-CD in pH 5.0 Buffer25> 1000> 1000x

Experimental Protocols & Workflows

Below are detailed methodologies for key experiments related to solubility determination and enhancement.

General Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

G cluster_0 Problem Identification cluster_1 Characterization cluster_2 Solubilization Strategy cluster_3 Evaluation & Optimization start Compound precipitates in aqueous buffer sol_test Determine Baseline Solubility (Shake-Flask Method) start->sol_test ph_adjust pH Adjustment (to pH < 7) sol_test->ph_adjust Select strategy cosolvent Cosolvency (e.g., PEG 400, Ethanol) sol_test->cosolvent Select strategy cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) sol_test->cyclodextrin Select strategy eval Evaluate Solubility & Stability ph_adjust->eval cosolvent->eval cyclodextrin->eval success Achieved Target Concentration eval->success Yes fail Inadequate Solubility eval->fail No combine Combine Methods (e.g., pH + Cyclodextrin) combine->eval fail->combine

A logical workflow for improving compound solubility.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound.[11][12]

  • Preparation:

    • Add an excess amount of solid this compound (e.g., 2-5 mg) to a clear glass vial. Ensure some undissolved solid is visible.

    • Add a precise volume of the desired aqueous medium (e.g., 1 mL of deionized water or buffer) to the vial.

    • Prepare at least three replicate samples.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a shaker or agitator within a temperature-controlled incubator (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[13]

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let undissolved solids settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the dissolved compound from any remaining solid by filtering through a 0.22 µm syringe filter or by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes).

  • Quantification:

    • Quantify the concentration of the compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.

    • Prepare a standard calibration curve of the compound in a suitable solvent to accurately determine the concentration.

    • The resulting concentration is the equilibrium solubility.

Protocol 2: Solubility Enhancement with a Co-solvent

This protocol outlines how to determine solubility in a water-cosolvent mixture.[14]

  • Prepare Co-solvent Mixtures:

    • Prepare a series of water:cosolvent mixtures in various volume/volume ratios (e.g., 90:10, 80:20, 70:30 v/v of water:PEG 400).

  • Determine Solubility:

    • For each co-solvent mixture, perform the Shake-Flask Method as described in Protocol 1, using the mixture as the solvent.

  • Analysis:

    • Quantify the compound's concentration in each mixture.

    • Plot the solubility of the compound as a function of the co-solvent percentage to identify the optimal mixture for your needs.

Protocol 3: Solubility Enhancement via Cyclodextrin Inclusion Complexation (Kneading Method)

This method is effective for preparing a solid inclusion complex which can then be dissolved in water.[15][16]

  • Molar Ratio Calculation:

    • Determine the required mass of this compound (guest) and hydroxypropyl-β-cyclodextrin (HP-β-CD, host) for a 1:1 molar ratio.

  • Complex Formation:

    • Place the weighed HP-β-CD into a mortar.

    • Add a small amount of a suitable solvent (e.g., a 50:50 water:ethanol mixture) to the HP-β-CD to form a thick, uniform paste.

    • Add the weighed compound to the paste.

    • Knead the mixture thoroughly for 30-60 minutes, maintaining a paste-like consistency by adding small amounts of solvent if necessary.

  • Drying and Storage:

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved, or dry under vacuum.

    • Grind the dried solid into a fine powder. This powder is the inclusion complex.

  • Solubility Assessment:

    • Determine the aqueous solubility of the resulting powder using the Shake-Flask Method (Protocol 1). The solubility should be significantly higher than that of the free compound.

Logical Diagram for Method Selection

The choice of solubility enhancement technique depends on the required concentration and experimental constraints.

G A Required Concentration? B Low (<50 µg/mL) A->B C Moderate (50-500 µg/mL) A->C D High (>500 µg/mL) A->D I Is pH change tolerated? B->I F Cosolvency C->F G Cyclodextrin Complexation C->G D->G H Combined Methods D->H E pH Adjustment I->E Yes J Is organic solvent tolerated? I->J No J->F Yes J->G No

Decision tree for selecting a solubilization method.

References

Technical Support Center: Selective Boc Deprotection of tert-Butyl 3-ethynylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the selective removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 3-ethynylazetidine-1-carboxylate. The primary challenge is to achieve efficient deprotection while preserving the integrity of the acid-sensitive azetidine ring and the reactive terminal alkyne functionality.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for the selective Boc deprotection of this molecule?

A1: The most widely used methods involve acidic hydrolysis under anhydrous conditions. Reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane or diethyl ether are standard choices for this transformation.[1][2][3] These conditions are typically fast and effective at room temperature or below.

Q2: How can I minimize side reactions involving the terminal alkyne group?

A2: The terminal alkyne is susceptible to dimerization and other transformations, particularly in the presence of transition metals or under strongly acidic aqueous conditions.[4][5] To ensure its stability, it is crucial to use high-purity, anhydrous solvents and reagents. Avoid any unnecessary exposure to heat or basic conditions during workup, which could promote side reactions if metal contaminants are present.

Q3: Is the 3-ethynylazetidine ring stable during acidic Boc deprotection?

A3: The azetidine ring, being a strained four-membered ring, can be sensitive to strong acids. However, under controlled and typically anhydrous conditions used for Boc deprotection, it is generally stable.[6][7] Milder acidic reagents, such as aqueous phosphoric acid, have been shown to be compatible with azetidines and can be a good alternative if ring-opening is a concern.[6][8]

Q4: What are the main byproducts to watch out for, and how can they be avoided?

A4: A common byproduct arises from the tert-butyl cation generated during the deprotection, which can alkylate the product or other nucleophilic species present.[9] This leads to a byproduct with a mass increase of 56 units. To mitigate this, a cation scavenger such as triethylsilane (TES), thioanisole, or anisole can be added to the reaction mixture.

Q5: Are there any non-acidic or milder alternatives for this deprotection?

A5: Yes, several milder or non-acidic methods exist. Thermal deprotection, by heating the compound in a suitable solvent, can be effective if the substrate is thermally stable.[10] Additionally, methods using Lewis acids like zinc bromide (ZnBr2) or catalytic systems such as oxalyl chloride in methanol have been reported for mild N-Boc removal and may offer better selectivity for sensitive substrates.[2][11]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the deprotection reaction.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete or Slow Reaction 1. Insufficient equivalents of acid.2. Reaction temperature is too low.3. Short reaction time.1. Increase the equivalents of acid (e.g., from 5 eq. to 10 eq. of TFA).2. Allow the reaction to warm to room temperature after initial stirring at 0 °C.3. Extend the reaction time and monitor progress carefully using TLC or LC-MS.
Low Yield / Product Degradation 1. The acid is too concentrated or harsh, causing degradation of the azetidine ring or alkyne.2. The reaction temperature is too high.3. Water is present, leading to hydration of the alkyne.1. Switch to a milder acid system, such as 4M HCl in dioxane instead of neat TFA, or try aqueous phosphoric acid.[3][6][8]2. Maintain a low temperature (e.g., 0 °C) throughout the reaction.3. Ensure all solvents and reagents are strictly anhydrous.
Formation of M+56 Byproduct The tert-butyl cation generated during the reaction is alkylating the product amine or another nucleophile.[9]Add a cation scavenger to the reaction mixture. Common scavengers include triethylsilane (1.1-1.5 eq.), anisole, or thioanisole.
Difficulty in Product Isolation The product is volatile or highly soluble in the aqueous phase as the hydrochloride or trifluoroacetate salt.1. After quenching, carefully neutralize the mixture with a base like NaHCO3 or a mild amine base (e.g., triethylamine) and extract with an appropriate organic solvent.2. Alternatively, concentrate the reaction mixture to dryness to obtain the salt, which can often be used directly in the next step.

Comparative Data on Deprotection Conditions

The following table summarizes common conditions for Boc deprotection, highlighting their relative strengths and suitability.

Reagent System Solvent Temp (°C) Typical Time Key Characteristics & Selectivity Notes
20-50% TFADCM0 to RT1-3 hStandard/Strong: Very effective but can be harsh. High risk of t-butylation without a scavenger.[1]
4M HCl1,4-Dioxane0 to RT1-4 hStandard/Medium: Generally milder than TFA. The product is isolated as the HCl salt.[2][3]
Acetyl ChlorideMethanol0 to RT2-5 hMild: Generates HCl in situ. Good for sensitive substrates.[2]
Oxalyl ChlorideMethanolRT1-4 hMild: Reported as a very mild and selective method for N-Boc deprotection.[2]
Aqueous H₃PO₄Dioxane/H₂ORT to 5012-24 hVery Mild: Excellent selectivity for acid-sensitive groups; azetidine tolerant.[6][8][10] Slower reaction rates.
ZnBr₂DCMRT6-12 hLewis Acid/Mild: Good for substrates that are unstable in strong Brønsted acids.[11]
Thermal (Flow/Batch)Toluene/MeOH150-24010-30 minNon-Acidic: Useful if the substrate is thermally stable and acid-sensitive.[10] Requires high temperatures.

Detailed Experimental Protocols

Protocol 1: Standard Deprotection with TFA in DCM

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylsilane (1.2 eq) as a cation scavenger.

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise to the stirred solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Protocol 2: Mild Deprotection with HCl in 1,4-Dioxane

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.

  • Cool the solution to 0 °C.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise.

  • Stir the mixture at room temperature and monitor by TLC or LC-MS (typically 2-4 hours).

  • Upon completion, concentrate the solvent under reduced pressure to obtain the product as its hydrochloride salt. This can often be used without further purification.

Diagrams

Deprotection_Workflow start Start: Boc-3-ethynylazetidine check_sensitivity Is the substrate sensitive to strong acid? start->check_sensitivity strong_acid Use standard conditions: - TFA/DCM - HCl/Dioxane check_sensitivity->strong_acid No mild_acid Use mild acid conditions: - Aq. H3PO4 - AcCl/MeOH check_sensitivity->mild_acid Yes check_byproducts Is t-butylation a problem? strong_acid->check_byproducts monitor Monitor reaction by TLC/LC-MS mild_acid->monitor add_scavenger Add Scavenger (e.g., Triethylsilane) check_byproducts->add_scavenger Yes check_byproducts->monitor No add_scavenger->monitor workup Workup & Purification monitor->workup

Caption: Decision workflow for selecting a Boc deprotection method.

Side_Reactions sub Boc-Protected Azetidine product Desired Product (Deprotected Azetidine) sub->product Deprotection tbu_cation t-Bu⁺ sub->tbu_cation Deprotection degradation Degradation (Ring Opening / Alkyne Hydration) sub->degradation Harsh Conditions reagent + H⁺ (Acid) side_product t-Butylated Byproduct (M+56) tbu_cation->side_product Alkylation

Caption: Key reaction pathways and potential side reactions.

References

Preventing side reactions of the azetidine ring during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot common side reactions involving the azetidine ring during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of during azetidine synthesis and functionalization?

A1: The primary challenge in azetidine chemistry stems from its inherent ring strain (approx. 25.4 kcal/mol), which makes the four-membered ring susceptible to cleavage. The most common side reaction is nucleophilic ring-opening . This can be triggered under strongly acidic or basic conditions, or by certain nucleophiles, especially when the azetidine nitrogen is activated by an electron-withdrawing group (e.g., N-acylation or N-sulfonylation). Another potential issue is polymerization, particularly with unsubstituted or reactive azetidines. For unsaturated azetidine derivatives (azetines), thermal electrocyclic ring-opening to form aza-dienes is a known competing reaction.

Q2: Which protecting group is best for the azetidine nitrogen to minimize side reactions?

A2: The choice of protecting group is critical and depends on the planned synthetic route and the stability of other functional groups in the molecule.

  • tert-Butoxycarbonyl (Boc): This is the most widely used protecting group. It is generally stable under many reaction conditions and can be removed with moderate to strong acids (e.g., TFA, HCl in dioxane). However, care must be taken during acidic deprotection, as harsh conditions can promote ring-opening.

  • Carbobenzyloxy (Cbz): The Cbz group is stable to a wider range of non-reductive conditions than the Boc group. It is a good choice if your subsequent steps involve acidic conditions that might prematurely cleave a Boc group. It is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which are very mild conditions for the azetidine ring itself.

  • Benzyl (Bn): Similar to Cbz, the Benzyl group is removed by hydrogenolysis. It is a robust protecting group but may require harsher hydrogenolysis conditions for cleavage compared to Cbz.

  • tert-Butoxythiocarbonyl (Botc): This is a more specialized protecting group. It is more acid-labile than Boc, allowing for selective deprotection. A key advantage is its ability to facilitate the deprotonation (lithiation) of the α-carbon, enabling C-functionalization of the ring.

The selection of a protecting group allows for orthogonal deprotection strategies , where one group can be removed selectively in the presence of others, which is crucial in multi-step synthesis.

Q3: My azetidine ring is opening during N-Boc deprotection with TFA. What can I do?

A3: This is a common issue. The protonation of the azetidine nitrogen under strong acidic conditions can make the ring highly susceptible to nucleophilic attack by the counterion (e.g., trifluoroacetate) or other nucleophiles present. Here are several strategies to mitigate this:

  • Use Milder Acidic Conditions: Instead of neat TFA, try using a solution of HCl in a non-nucleophilic organic solvent like 1,4-dioxane or diethyl ether, often at reduced temperatures (e.g., 0 °C).

  • Include a Scavenger: The tert-butyl cation generated during Boc deprotection can lead to side reactions. Adding a scavenger like triisopropylsilane (TIS) or anisole can trap this cation.

  • Change the Protecting Group: If ring-opening persists, consider switching to an orthogonally removed protecting group like Cbz or Bn, which are cleaved under neutral hydrogenolysis conditions.

  • Thermal Deprotection: In some specific cases, thermal deprotection of a Boc group can be achieved, avoiding acidic conditions altogether, though this may not be compatible with thermally sensitive molecules.

Q4: How can I effectively purify my azetidine derivative?

A4: Purification can be challenging due to the polarity and potential volatility of some azetidine derivatives.

  • Column Chromatography: This is the most common method. Use a silica gel stationary phase and a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. It's crucial to perform a thorough TLC analysis first to find an eluent system that gives good separation (Rf values between 0.2 and 0.5).

  • Recrystallization: For solid derivatives, recrystallization can be a highly effective method to obtain very pure material.

  • Distillation: For volatile, thermally stable liquid azetidines, distillation (potentially under reduced pressure, e.g., using a Kugelrohr apparatus) can be an excellent purification technique.

Troubleshooting Guides

Problem 1: Low or No Yield After a Reaction
Symptom Possible Cause Suggested Solution
TLC/LC-MS shows no starting material and no desired product, but a new, more polar spot/peak. Ring-Opening: The reaction conditions (e.g., strong acid, high temperature, potent nucleophile) may have caused the azetidine ring to open, leading to a linear amine derivative.1. Re-evaluate the reaction conditions. Can you use a milder acid/base, lower the temperature, or use a less nucleophilic reagent? 2. Confirm the structure of the byproduct by NMR and MS to verify it is the ring-opened product. 3. Consider changing the nitrogen protecting group to one that is more stable under the required reaction conditions.
Starting material is recovered unchanged. Insufficient Reactivity: The reaction may not be energetic enough, or the azetidine nitrogen may be sterically hindered or electronically deactivated.1. Increase the reaction temperature or time. 2. Use a more potent catalyst or reagent. 3. If performing a reaction on a ring substituent, the N-protecting group may be too bulky. Consider a smaller group if possible.
Complex mixture of products observed. Decomposition or Multiple Side Reactions: The compound may be unstable on silica gel, or multiple reaction pathways are occurring.1. Test the stability of your starting material and product on a TLC plate spotted and left in the developing eluent for an hour before running. 2. If unstable on silica, consider purification on a different stationary phase like alumina or using reverse-phase chromatography. 3. Simplify the reaction conditions to minimize potential side reactions.
Problem 2: Difficulty with Purification
Symptom Possible Cause Suggested Solution
Product streaks on the TLC plate and co-elutes with impurities during column chromatography. Basic Nature of Azetidine: The free nitrogen on an unprotected or certain N-substituted azetidines can interact strongly with the acidic silica gel, causing streaking.1. Add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia in methanol to the eluent. This will neutralize the acidic sites on the silica gel and improve peak shape. 2. Consider using neutral or basic alumina as the stationary phase instead of silica gel.
Product appears to decompose on the column. Silica Gel Acidity: The acidic nature of standard silica gel can catalyze the ring-opening of sensitive azetidines.1. Use deactivated (neutral) silica gel, which can be prepared by washing standard silica with a base (like triethylamine in hexane) and then re-drying. 2. Run the column quickly ("flash chromatography") to minimize the contact time between the compound and the stationary phase. 3. If possible, purify the compound as a more stable protected intermediate.
Two spots on TLC merge into one broad spot on the column. Column Overloading: Too much sample was loaded onto the column for its size, exceeding its separation capacity.1. Use a larger column with more stationary phase. A general rule of thumb is a silica-to-sample weight ratio of at least 50:1. 2. Ensure the sample is loaded onto the column in the smallest possible volume of solvent (a technique known as "dry loading" can be very effective here).

Data Summary

The stability of the azetidine ring is highly dependent on the substituent on the nitrogen atom and the pH of the solution. N-aryl azetidines, for example, show marked instability in acidic conditions, which is exacerbated by electron-donating groups on the aryl ring and mitigated by electron-withdrawing groups.

Table 1: Aqueous Stability of N-Substituted Aryl Azetidines at pH 1.8

Compound (N-Substituent)Half-Life (T₁/₂)Azetidine Nitrogen pKa (Calculated)Notes
N-(4-pyridyl)Stable (>24 h)-1.1Protonation occurs on the more basic pyridine nitrogen, protecting the azetidine nitrogen.
N-(2-pyridyl)Stable (>24 h)-0.1Similar protective effect as the 4-pyridyl substituent.
N-phenyl1.2 h2.9The azetidine nitrogen is sufficiently basic to be protonated, leading to rapid decomposition.
N-(4-methoxyphenyl)0.5 h3.4The electron-donating methoxy group increases the basicity of the azetidine nitrogen, accelerating decomposition.
N-(4-cyanophenyl)< 10 min0.5Despite the electron-withdrawing group lowering the pKa, it is still high enough for significant protonation and very rapid decomposition.

Key Experimental Protocols

Protocol 1: N-Boc Protection of Azetidine

This protocol describes the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

  • Azetidine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve azetidine hydrochloride (1.0 equiv.) in water. Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of NaOH (2.2 equiv.) in water, keeping the temperature below 10 °C.

  • Add a solution of Boc₂O (1.1 equiv.) in DCM.

  • Remove the ice bath and stir the biphasic mixture vigorously at room temperature for 12-18 hours.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc-azetidine. The product can be purified by column chromatography if necessary.

Protocol 2: Acid-Catalyzed Deprotection of N-Boc-Azetidine

This protocol describes the removal of the Boc group under conditions designed to minimize ring-opening.

Materials:

  • N-Boc-azetidine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve N-Boc-azetidine (1.0 equiv.) in a minimal amount of anhydrous diethyl ether under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 4M HCl in 1,4-dioxane (1.5 - 2.0 equiv.) dropwise with stirring.

  • A white precipitate of azetidine hydrochloride should form. Stir the suspension at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction by TLC or LC-MS by taking a small aliquot, quenching it with a basic solution (e.g., sat. aq. NaHCO₃), extracting with an organic solvent, and spotting on a TLC plate.

  • Once the reaction is complete, collect the precipitate by filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield azetidine hydrochloride.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Azetidine Reactions

troubleshooting_workflow start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS, Crude NMR) start->check_reaction is_sm Is Starting Material (SM) Present? check_reaction->is_sm is_product Is Desired Product Present? is_sm->is_product No incomplete_rxn Incomplete Reaction is_sm->incomplete_rxn Yes product_loss Product Loss During Workup/Purification is_product->product_loss Yes, but lost after purification side_reaction Side Reaction Occurred is_product->side_reaction No, or very little. New spots/peaks observed. optimize_cond Optimize Conditions: - Increase Temperature/Time - Change Reagent/Catalyst incomplete_rxn->optimize_cond end Problem Solved optimize_cond->end optimize_purify Optimize Purification: - Check pH of aq. layers - Use basic modifier in eluent - Consider alternative purification product_loss->optimize_purify optimize_purify->end identify_byproduct Identify Byproduct(s) (NMR, HRMS) side_reaction->identify_byproduct is_ring_opened Is it a Ring-Opened Product? identify_byproduct->is_ring_opened ring_opened_yes Ring-Opening Confirmed is_ring_opened->ring_opened_yes Yes other_side_rxn Other Side Reaction is_ring_opened->other_side_rxn No modify_protocol Modify Protocol: - Use milder conditions - Change protecting group - Reduce temperature ring_opened_yes->modify_protocol modify_protocol->end reassess_mech Re-assess Reaction Mechanism & Conditions other_side_rxn->reassess_mech reassess_mech->end

Caption: A decision tree for troubleshooting low-yield issues in azetidine synthesis.

Signaling Pathway for Acid-Catalyzed Ring Opening

ring_opening_pathway cluster_0 Acid-Catalyzed Azetidine Ring-Opening Azetidine N-Protected Azetidine Protonation Protonation of Azetidine Nitrogen Azetidine->Protonation Azetidinium Activated Azetidinium Ion (Highly Strained) Protonation->Azetidinium SN2_Attack SN2 Nucleophilic Attack on a ring carbon Azetidinium->SN2_Attack Nucleophile Nucleophile (Nu⁻) (e.g., Cl⁻, CF₃COO⁻, H₂O) Nucleophile->SN2_Attack RingOpened Stable, Ring-Opened γ-Substituted Amine SN2_Attack->RingOpened AcidSource Acid Source (H⁺) AcidSource->Protonation

Caption: Mechanism of azetidine ring-opening initiated by acid catalysis.

Technical Support Center: Scaling Up the Production of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of substituted azetidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of these valuable four-membered nitrogen-containing heterocycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of substituted azetidines?

A1: The main difficulties arise from the inherent ring strain of the azetidine core, which can lead to undesired side reactions and stability issues.[1][2] Key challenges include managing competing intermolecular reactions, dealing with poor leaving groups, overcoming steric hindrance, and ensuring the stability of both intermediates and final products.[3] Purification can also be problematic due to the polarity and potential volatility of some azetidine derivatives.[4]

Q2: Which synthetic routes are most amenable to large-scale production of substituted azetidines?

A2: Intramolecular cyclization of γ-amino alcohols or γ-haloamines is a prevalent and often scalable method.[3] Another promising approach for certain substitution patterns is the [2+2] cycloaddition, such as the aza Paternò-Büchi reaction, which can be promoted photochemically.[3][5] The reduction of β-lactams (azetidin-2-ones) also provides a viable route to the azetidine core.[6][7] Recent developments in methods like the use of chiral tert-butanesulfinamides have shown effectiveness on a gram-scale for producing enantioenriched C2-substituted azetidines.[8][9]

Q3: How does the substitution pattern on the azetidine ring affect its stability?

A3: The nature and position of substituents significantly impact the stability of the azetidine ring. Electron-withdrawing groups, such as a bromo substituent, can inductively pull electron density from the ring, making it more susceptible to nucleophilic attack and ring-opening reactions.[10] Conversely, certain N-substituents, like conjugated heteroaryls, can enhance chemical stability compared to other aryl substituents.[1] For instance, N-phenyl and N-cyanophenyl substituted azetidines have shown significantly lower stability at acidic pH compared to N-pyridyl analogues.[1]

Q4: What are the common side reactions to be aware of during azetidine synthesis?

A4: During intramolecular cyclization, competing intermolecular reactions that lead to dimerization or polymerization are a major concern, especially at high concentrations.[3] Elimination reactions can also compete with the desired nucleophilic substitution, particularly with sterically hindered substrates or when using strong, non-nucleophilic bases.[3] Additionally, the formation of bicyclic aziridinium ion intermediates can lead to undesired side products through subsequent reactions like alcoholysis.[6]

Q5: Are there specific safety precautions to consider when working with azetidine synthesis on a larger scale?

A5: Yes, particularly when synthetic routes involve hazardous reagents. For example, if azides are used as precursors for the amine functionality, there are significant safety hazards related to the potential formation of explosive hydrazoic acid (HN3), especially in the presence of protic compounds.[11] It is crucial to implement a control strategy to manage the concentration of such hazardous byproducts in all phases of the reaction and workup.[11]

Troubleshooting Guides

Issue 1: Low or No Yield in Intramolecular Cyclization

Symptoms:

  • TLC or LC-MS analysis shows predominantly starting material.

  • Significant formation of baseline material or multiple unidentified spots, suggesting polymerization.[3]

Potential Causes and Solutions:

Potential Cause Suggested Solution Rationale
Competing Intermolecular Reactions Employ high dilution conditions by slowly adding the substrate to the reaction mixture.This favors the intramolecular cyclization pathway over intermolecular reactions like dimerization or polymerization.[3]
Reaction is Too Slow Increase the reaction temperature. Consider switching to a more polar aprotic solvent like DMF or DMSO.These conditions can accelerate the rate of the desired SN2 reaction.[3]
Poor Leaving Group If starting from a γ-amino alcohol, convert the hydroxyl group to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). If using a halide, consider an in-situ Finkelstein reaction to generate the more reactive iodide.A more reactive leaving group will facilitate the nucleophilic attack by the amine to close the ring.[3]
Steric Hindrance Re-evaluate the substitution pattern on the substrate. If possible, consider a synthetic route that introduces bulky substituents after the formation of the azetidine ring.Bulky groups can physically block the nitrogen nucleophile from attacking the electrophilic carbon, hindering cyclization.[3]
Inappropriate Base or Solvent The choice of base and solvent is critical. For example, polar protic solvents have been found to be most appropriate for the synthesis of certain azetidinium salts.[12][13]The base and solvent system can significantly influence the reaction outcome by affecting the nucleophilicity of the amine and the stability of intermediates.[3]
Issue 2: Product Instability and Decomposition

Symptoms:

  • The isolated product degrades upon storage, even at low temperatures.

  • Decomposition is observed during purification (e.g., on a chromatography column).[9]

Potential Causes and Solutions:

Potential Cause Suggested Solution Rationale
Acid-Mediated Ring Opening Maintain neutral or slightly basic conditions during workup and purification. If the final product is a salt, consider if the freebase is more stable for long-term storage.Azetidines can be susceptible to acid-mediated intramolecular ring-opening, especially with certain N-substituents.[1]
Electron-Withdrawing Substituents If the synthetic strategy allows, consider the electronic nature of the substituents. For instance, an electron-donating methoxy group on a phenyl ring attached to the azetidine has been noted to potentially activate the ring for opening.[9]Electron-withdrawing groups can destabilize the ring by increasing the electrophilicity of the ring carbons.[10]
Strain in Bicyclic Intermediates Be cautious with highly strained bicyclic azetidinium intermediates, as they can be prone to ring-expansion reactions.The high ring strain makes these intermediates reactive and susceptible to rearrangement.[14]
Purification Conditions Minimize the time the compound spends on silica gel during chromatography. Consider alternative purification methods like recrystallization or distillation if the compound is thermally stable.Prolonged exposure to the acidic surface of silica gel can cause degradation of sensitive compounds.

Quantitative Data

Table 1: Impact of N-Aryl Substituents on Azetidine Stability in Aqueous Solution (pH 1.8)

CompoundN-SubstituentHalf-life (T1/2)
12-pyridyl>24 h (<5% degradation)[1]
23-pyridyl10 h[1]
34-pyridyl>24 h (<5% degradation)[1]
4phenyl2.5 h[1]
54-methoxyphenyl1.5 h[1]
64-cyanophenyl<10 min (~50% degradation at 3-5 min)[1]

Data from a study on N-substituted aryl azetidines, demonstrating the influence of electronic effects on stability.[1]

Table 2: Gram-Scale Synthesis of a C2-Substituted Azetidine

Scale Number of Steps Purification Strategy Overall Yield Diastereomeric Ratio (dr)
Small Scale3Not specified66%[9]Not specified
Gram Scale (20 mmol)3Single chromatographic purification44%[9]85:15[9]

This demonstrates a successful gram-scale synthesis of an enantioenriched C2-substituted azetidine using a chiral tert-butanesulfinamide auxiliary.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Gram-Scale Synthesis of a C2-Substituted Azetidine (Based on the method by Anderson et al.)

This protocol is based on a three-step approach involving condensation, Grignard addition, and cyclization.[8][9]

Step 1 & 2: Condensation and Grignard Addition (Example Scale: 20 mmol)

  • To a solution of 3-chloropropanal in a suitable solvent, add the chiral tert-butanesulfinamide auxiliary.

  • The reaction mixture is stirred to form the corresponding sulfinimine.

  • The crude sulfinimine is then treated with a Grignard reagent (e.g., phenylmagnesium bromide) to introduce the C2-substituent.

  • After aqueous workup, the crude chlorosulfinamide intermediate is obtained. For this particular scale-up, it was demonstrated that this crude material could be used directly in the next step without purification.[9]

Step 3: Cyclization

  • The crude chlorosulfinamide from the previous step is dissolved in a suitable solvent (e.g., THF).

  • A base (e.g., a strong non-nucleophilic base) is added to promote intramolecular cyclization via displacement of the chloride.

  • The reaction is monitored by TLC or LC-MS for the formation of the protected azetidine product.

  • Upon completion, the reaction is quenched and the product is extracted.

  • The final protected azetidine is purified by a single normal-phase column chromatography. On a 20 mmol scale, this method yielded 1.053 g (44% over three steps) of the desired azetidine.[9]

Protocol 2: Deprotection of N-Sulfinyl Azetidines
  • The N-sulfinyl protected azetidine is dissolved in a suitable solvent.

  • An acid, such as HCl, is added to facilitate the cleavage of the sulfinamide group.

  • The deprotection often results in the precipitation of the azetidine hydrochloride salt as a solid.[9]

  • The solid product can be isolated by simple filtration or decantation, providing the enantiopure C2-substituted azetidine salt, ready for further derivatization.[9]

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Azetidine Synthesis Scale-Up start Low Yield or Side Product Formation check_reaction Review Reaction Conditions start->check_reaction check_purity Analyze Starting Material Purity start->check_purity analyze_side_products Identify Side Products (LC-MS, NMR) start->analyze_side_products no_reaction Starting Material Unchanged check_reaction->no_reaction No conversion intermolecular Intermolecular Reactions (Polymerization/Dimerization) analyze_side_products->intermolecular Polymeric material elimination Elimination Side Products analyze_side_products->elimination Alkene byproducts decomposition Product/Intermediate Decomposition analyze_side_products->decomposition Ring-opened products high_dilution Implement High Dilution intermolecular->high_dilution optimize_base Optimize Base/Solvent System elimination->optimize_base check_stability Assess Stability (pH, Temp) decomposition->check_stability improve_lg Improve Leaving Group no_reaction->improve_lg

Caption: A workflow for troubleshooting common issues in azetidine synthesis.

competing_reactions Competing Pathways in Intramolecular Cyclization cluster_intramolecular Desired Pathway cluster_intermolecular Side Reactions precursor γ-Haloamine Precursor intramolecular Intramolecular SN2 Attack precursor->intramolecular High Dilution intermolecular Intermolecular SN2 Attack precursor->intermolecular High Concentration elimination Elimination (E2) precursor->elimination Strong, non-nucleophilic base azetidine Substituted Azetidine intramolecular->azetidine dimer Dimer/Polymer intermolecular->dimer alkene Alkene Byproduct elimination->alkene

Caption: Competing reaction pathways during azetidine ring formation.

purification_strategy Decision Tree for Azetidine Purification start Crude Azetidine Product is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile? is_solid->is_volatile No (Oil) recrystallize Recrystallization is_solid->recrystallize Yes is_stable_silica Stable on silica gel? is_volatile->is_stable_silica No distillation Distillation / Kugelrohr is_volatile->distillation Yes chromatography Column Chromatography is_stable_silica->chromatography Yes alt_chrom Alternative Chromatography (Alumina, Reverse Phase) is_stable_silica->alt_chrom No salt_formation Salt Formation & Precipitation alt_chrom->salt_formation If basic

Caption: A decision-making guide for selecting a suitable purification method.

References

Technical Support Center: Best Practices for Handling and Storing Reactive Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of reactive alkynes. It includes troubleshooting advice for common experimental issues and frequently asked questions to ensure the integrity of your materials and the success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with reactive alkynes?

A1: Reactive alkynes, particularly terminal alkynes, present several hazards. They can be flammable and may form explosive mixtures in the air. A significant danger is the formation of explosive metal acetylides, especially with metals like copper, silver, and mercury.[1] Some reactive alkynes can also be pyrophoric, igniting spontaneously in air, or can polymerize exothermically if not stored correctly.[2] Therefore, it is crucial to handle these compounds with appropriate safety precautions.

Q2: What are the ideal storage conditions for reactive alkynes?

A2: To ensure stability and prevent degradation or hazardous reactions, reactive alkynes should be stored at low temperatures, typically below 4°C, in a refrigerator or freezer.[2] They should be kept under an inert atmosphere, such as argon or nitrogen, to prevent reactions with oxygen and moisture.[2] It is also advisable to store them in amber or opaque containers to protect them from light, which can initiate polymerization.[2]

Q3: My terminal alkyne appears to have polymerized during storage. What could be the cause and how can I prevent this?

A3: Polymerization of terminal alkynes can be initiated by heat, light, and contaminants like metals or bases.[2] To prevent this, store the alkyne at a low temperature (<4°C), in the dark, and under an inert atmosphere.[2] For long-term storage, adding a polymerization inhibitor such as hydroquinone or butylated hydroxytoluene (BHT) can be effective.[2]

Q4: I am getting a low yield in my copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. What are the common causes?

A4: Low yields in CuAAC reactions can stem from several factors. The most common issues include an inactive copper catalyst (due to oxidation of Cu(I) to Cu(II)), impure reagents, incorrect stoichiometry of reactants, or suboptimal reaction conditions such as solvent, temperature, or pH.[1][3][4] The presence of oxygen can also lead to the undesired homocoupling of the alkyne.[3]

Q5: My Sonogashira coupling reaction is not working. What should I troubleshoot?

A5: Common reasons for a failed Sonogashira coupling include an inactive palladium catalyst, poor quality of the copper co-catalyst, impure starting materials (aryl halide and alkyne), and inappropriate reaction conditions.[5] It is critical to use anhydrous and anaerobic conditions to prevent the deactivation of the catalyst and the homocoupling of the alkyne (Glaser coupling).[5] The choice of base and solvent is also crucial for the reaction's success.[5]

Troubleshooting Guides

Low Yield in Click Chemistry (CuAAC)

If you are experiencing low yields in your CuAAC reaction, a systematic approach to troubleshooting is recommended. The following table outlines potential causes and suggested solutions.

Potential CauseRecommended Solution
Inactive Copper Catalyst Use a fresh stock of the copper source (e.g., CuSO₄) and the reducing agent (e.g., sodium ascorbate). Prepare the sodium ascorbate solution immediately before use.[4] Consider using a ligand like THPTA or TBTA to stabilize the Cu(I) catalyst.[4]
Reagent Impurity Ensure the purity of your alkyne, azide, and solvents. Purify starting materials if necessary.[1]
Incorrect Stoichiometry While a 1:1 ratio is theoretical, using a slight excess (e.g., 1.1-1.5 equivalents) of one reactant can drive the reaction to completion.[4]
Oxygen Contamination Deoxygenate the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) before adding the catalyst.[4]
Suboptimal Reaction Conditions Optimize the solvent system for reactant solubility. A co-solvent system like DMSO/water or t-BuOH/water can be effective.[4] Most reactions work well at room temperature, but gentle heating (40-50°C) may be beneficial for sluggish reactions.[4]
Preventing Alkyne Polymerization

Unwanted polymerization of reactive alkynes is a common issue. The following table provides guidance on prevention and mitigation.

ParameterRecommended ConditionRationale
Temperature < 4°C (Refrigerated)Reduces the rate of potential polymerization reactions.[2]
Atmosphere Inert (e.g., Argon, Nitrogen)Prevents reactions with atmospheric oxygen and moisture.[2]
Light Amber or opaque containerProtects from UV light, which can initiate polymerization.[2]
Inhibitor Present in the formulation (e.g., hydroquinone, BHT)Acts as a radical scavenger to terminate polymerization chains.[2]
Container Tightly sealed, appropriate materialPrevents contamination and leakage.[2]

Experimental Protocols

Protocol for Setting Up a Reaction Under an Inert Atmosphere

This protocol describes the basic steps for setting up a reaction with air- and moisture-sensitive alkynes using a Schlenk line and balloon technique.

Materials:

  • Oven-dried Schlenk flask or round-bottom flask with a stir bar

  • Rubber septa

  • Syringes and needles (oven-dried)

  • Balloon filled with inert gas (argon or nitrogen)

  • Schlenk line (optional, for more rigorous applications)

  • Anhydrous solvents and reagents

Procedure:

  • Glassware Preparation: Flame-dry or oven-dry the reaction flask containing a stir bar. While hot, fold a rubber septum over the joint.[6]

  • Inert Atmosphere Introduction: Clamp the flask and insert a needle attached to a balloon filled with inert gas through the septum. Insert a second "exit" needle to allow the air to be displaced by the inert gas. Flush the flask for approximately 5 minutes.[6]

  • Reagent Addition (Liquids):

    • Use an oven-dried syringe and needle.

    • Flush the syringe with inert gas by withdrawing and expelling the gas a few times.

    • Carefully withdraw the desired volume of the liquid reagent.

    • To prevent drips and reaction with air, withdraw a small amount of inert gas into the syringe after the liquid (an "inert gas buffer").[6]

    • Insert the needle into the reaction flask's septum and first deliver the inert gas buffer, followed by the liquid reagent.[7]

  • Reagent Addition (Solids):

    • Quickly add the solid reagent to the flask.

    • Immediately seal the flask with the septum and purge with inert gas as described in step 2.

  • Running the Reaction: Once all reagents are added, maintain a positive pressure of inert gas using the balloon throughout the reaction.

Protocol for Quenching Reactive Alkyne Waste

This protocol outlines a general and safe procedure for quenching unreacted, reactive alkynes and their byproducts.

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Have a suitable fire extinguisher (e.g., Class D for metal fires) and a spill kit readily available.

Procedure:

  • Inerting the Quenching Flask: In a fume hood, place a flask equipped with a stir bar and a loose-fitting stopper or a drying tube. Purge the flask with an inert gas like nitrogen or argon.

  • Dilution: If the reactive alkyne waste is concentrated, dilute it with a high-boiling, non-reactive solvent such as toluene or hexane.

  • Cooling: Cool the flask containing the diluted alkyne waste to 0°C in an ice-water bath.

  • Slow Addition of Quenching Agent: While stirring, slowly and dropwise add a less reactive alcohol, such as isopropanol. Be cautious of any gas evolution or temperature increase. If the reaction becomes too vigorous, stop the addition and allow the mixture to cool.

  • Sequential Quenching: After the reaction with isopropanol subsides, you can sequentially and cautiously add more reactive alcohols like ethanol, followed by methanol.

  • Final Quench with Water: Once the reaction with methanol is complete and no more gas evolution is observed, slowly add water dropwise to ensure all reactive materials are quenched.

  • Neutralization and Disposal: After the quenching is complete and the solution has been stirred for a period to ensure full reaction, neutralize the mixture with a dilute acid (e.g., citric acid or acetic acid). Dispose of the neutralized waste according to your institution's hazardous waste guidelines.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Alkyne Reactions start Low or No Product Yield catalyst Is the Catalyst Active? start->catalyst reagents Are Reagents Pure and Stoichiometry Correct? catalyst->reagents Yes solution_catalyst Use fresh catalyst/reducing agent. Use a stabilizing ligand. Degas solvents. catalyst->solution_catalyst No conditions Are Reaction Conditions Optimal? reagents->conditions Yes solution_reagents Purify starting materials. Prepare fresh solutions. Optimize reactant ratio. reagents->solution_reagents No solution_conditions Optimize solvent and pH. Adjust temperature and reaction time. conditions->solution_conditions No end_yes Yield > 80%? conditions->end_yes Yes solution_catalyst->end_yes solution_reagents->end_yes solution_conditions->end_yes

Caption: A logical workflow for troubleshooting low yields in reactive alkyne experiments.

Experimental_Workflow General Workflow for Alkyne Bioconjugation start Start: Prepare Biomolecule and Alkyne Probe reaction_setup Set up Reaction under Inert Atmosphere start->reaction_setup conjugation Perform Click Chemistry (CuAAC) or SPAAC reaction_setup->conjugation purification Purify the Conjugate (e.g., SEC, Dialysis) conjugation->purification characterization Characterize the Product (e.g., MS, SDS-PAGE) purification->characterization end End: Purified Bioconjugate characterization->end

Caption: A typical experimental workflow for bioconjugation using reactive alkynes.

References

Technical Support Center: Navigating Steric Hindrance from the Tert-Butyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists encountering challenges with the tert-butyl group in their synthetic endeavors. This resource provides troubleshooting guides and frequently asked questions to help you mitigate steric hindrance and achieve your desired reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered when a tert-butyl group impedes a reaction.

Issue 1: Low or No Reaction Yield in Nucleophilic Substitution (e.g., SN2)

Question: My SN2 reaction with a tert-butyl-containing substrate is extremely slow or not proceeding at all. What can I do?

Answer: The bulky tert-butyl group effectively blocks the backside attack required for an SN2 mechanism.[1] Consider the following strategies:

  • Promote an SN1 Pathway: If your substrate can form a stable carbocation, switching to conditions that favor an SN1 reaction is a viable strategy. This typically involves using a polar protic solvent and a non-basic, weakly nucleophilic reagent.[2] The rate-determining step in an SN1 reaction is the formation of the carbocation, which is not impeded by the steric bulk in the same way a direct nucleophilic attack is.[3]

  • Modify Reaction Conditions: While less likely to overcome severe steric hindrance in SN2 reactions, increasing the temperature and reaction time can sometimes improve yields, though this may also promote competing elimination reactions.

  • Re-evaluate Your Synthetic Route: It may be more efficient to introduce the tert-butyl group at a later stage in your synthesis when the reaction center is less sterically congested.

Issue 2: Poor Yields in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, C-N Coupling)

Question: I am struggling to couple a sterically hindered aryl halide containing a tert-butyl group. How can I improve the efficiency of my Suzuki-Miyaura or C-N coupling reaction?

Answer: Steric hindrance from ortho-substituents like tert-butyl groups can significantly hinder cross-coupling reactions. The following approaches have proven effective:

  • Employ Specialized Catalysts: The use of palladium complexes with bulky, electron-rich phosphine ligands is crucial for overcoming steric hindrance. Ligands like AntPhos have demonstrated high reactivity in coupling di-ortho-substituted aryl halides with secondary alkylboronic acids.[4] Similarly, robust acenaphthoimidazolylidene palladium complexes are highly efficient for Suzuki-Miyaura couplings of sterically hindered substrates, achieving excellent yields even with low catalyst loadings.[5] For C-N coupling reactions, specific pyrrole-ol based ligands have been developed to facilitate the coupling of ortho-substituted aryl iodides with hindered amines.[6]

  • Optimize Reaction Conditions:

    • Base and Solvent: The choice of base and solvent is critical. For instance, in Suzuki-Miyaura couplings with hindered substrates, t-BuOK and dioxane have been identified as a highly effective combination.[5]

    • Temperature and Catalyst Loading: Increasing the reaction temperature and catalyst loading may be necessary to achieve reasonable reaction rates and conversions for hindered substrates.[7]

    • Microwave Irradiation: This technique can significantly expedite reactions involving sterically hindered substrates.[5]

Issue 3: Incorrect Regioselectivity in Electrophilic Aromatic Substitution

Question: My Friedel-Crafts reaction on a tert-butyl substituted aromatic ring is giving the wrong isomer. How can I control the regioselectivity?

Answer: The tert-butyl group is a bulky ortho-, para-director. However, its size can be exploited to favor para-substitution.

  • Utilize Bulky Reagents: Employing a sterically demanding electrophile will disfavor attack at the more crowded ortho-position, thereby increasing the proportion of the para-substituted product.[8] For example, using isobutyryl chloride instead of acetyl chloride in a Friedel-Crafts acylation can enhance para-selectivity.[8]

  • Employ Bulky Lewis Acid Catalysts: A bulky Lewis acid can form a complex with a directing group (like a methoxy group) on the aromatic ring, further increasing the steric barrier at the ortho-position and favoring para-substitution.[8]

  • Optimize Reaction Temperature: In some cases, higher reaction temperatures can favor the thermodynamically more stable para-isomer.[8]

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is the tert-butyl group a common cause?

A1: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents.[9][10] The tert-butyl group, with its central carbon atom bonded to three methyl groups, is exceptionally bulky and can physically block the approach of reagents to a nearby reaction site.[1][11]

Q2: Can the steric hindrance of a tert-butyl group ever be advantageous?

A2: Yes. Steric hindrance is often exploited to control selectivity in chemical reactions.[9] For example, a bulky tert-butyl group can direct incoming reagents to less hindered positions on a molecule, leading to a higher yield of a specific isomer.[8] It can also be used to prevent unwanted side-reactions at a particular site.

Q3: Are there alternatives to the tert-butyl group if steric hindrance is insurmountable?

A3: In drug development, if the tert-butyl group is a site of metabolic instability, replacing it with bioisosteres can be a solution. For instance, a trifluoromethylcyclopropyl group has been shown to increase metabolic stability compared to a tert-butyl group.[12] For general synthesis, if the bulk is the primary issue, considering a smaller alkyl group or redesigning the synthetic route are common strategies.

Q4: How does solvent choice impact reactions with sterically hindered substrates?

A4: The solvent can play a significant role. In SN1 reactions, polar protic solvents stabilize the carbocation intermediate.[2] In cross-coupling reactions, the solvent can influence catalyst activity and solubility of reagents; for example, dioxane is often effective for Suzuki-Miyaura couplings of hindered substrates.[5] In some cases, using a solvent that can better stabilize the transition state leading to the desired product can improve selectivity.[8]

Quantitative Data Summary

The following table summarizes reaction yields for Suzuki-Miyaura couplings of sterically hindered substrates using a highly efficient palladium catalyst system.

Aryl Halide (ortho-substituted)Boronic Acid (ortho-substituted)Catalyst Loading (mol%)BaseSolventYield (%)Reference
2-Bromotoluene2-Methylphenylboronic acid0.1t-BuOKDioxane>99[5]
1-Bromo-2,6-dimethylbenzene2-Methylphenylboronic acid0.1t-BuOKDioxane>99[5]
1-Bromo-2,4,6-trimethylbenzene2-Methylphenylboronic acid0.1t-BuOKDioxane98[5]
2-Chlorotoluene2-Methylphenylboronic acid0.5t-BuOKDioxane96[5]

Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Substrate

This protocol is adapted from a study on robust acenaphthoimidazolylidene palladium complexes.[5]

  • Reactant and Catalyst Setup: In a glovebox, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., catalyst 3a from the cited paper, 0.05-1.0 mol%), and the base (t-BuOK, 2.0 mmol) to a Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed dioxane (3 mL) to the Schlenk tube.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with stirring for the specified time (typically 2-12 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Vilsmeier-Haack Reaction on a Sterically Hindered Furan

This protocol is for the formylation of 4-tert-butylfuran, where steric hindrance can influence reactivity.[7]

  • Reagent Preparation: In a flame-dried, two-necked flask equipped with a dropping funnel and under an inert atmosphere, place anhydrous dimethylformamide (DMF, 3.0 eq). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the cooled DMF with stirring, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Furan: Add a solution of 4-tert-butylfuran (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.

Visualizations

Troubleshooting_Steric_Hindrance start_node Reaction with t-Butyl Group Shows Low Yield or Selectivity issue_type Identify Reaction Type start_node->issue_type sn2 SFC/SN2 Reaction issue_type->sn2 Substitution coupling Cross-Coupling (e.g., Suzuki, C-N) issue_type->coupling Coupling eas Electrophilic Aromatic Substitution issue_type->eas EAS sol_sn1 Promote SN1 Pathway (Polar Protic Solvent) sn2->sol_sn1 sol_route Redesign Synthetic Route sn2->sol_route sol_catalyst Use Specialized Bulky Ligand Catalyst System coupling->sol_catalyst sol_conditions Optimize Conditions: - Base/Solvent - Temperature - Microwave coupling->sol_conditions sol_reagent Use Bulky Reagent/ Lewis Acid eas->sol_reagent sol_temp Optimize Temperature for Thermodynamic Product eas->sol_temp

Caption: Troubleshooting workflow for reactions hindered by a tert-butyl group.

Steric_Hindrance_Concept sub Substrate (with t-Butyl) hindrance Steric Hindrance reagent Reagent reagent->sub Approach reagent->hindrance product Product hindrance->product Overcome no_product No Reaction hindrance->no_product Blocks Reaction

Caption: Conceptual diagram of steric hindrance from a tert-butyl group.

References

Validation & Comparative

Unveiling the Structural Landscape: A Comparative NMR Analysis of tert-Butyl 3-ethynylazetidine-1-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of ¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for a series of N-Boc-3-substituted azetidine derivatives. These compounds, including N-Boc-3-azetidinone, N-Boc-3-azetidine acetic acid, 1-Boc-3-(methoxy)azetidine, and 1-N-Boc-3-azetidinecarboxylic acid, provide a basis for predicting the spectral features of tert-Butyl 3-ethynylazetidine-1-carboxylate. The data highlights the influence of the substituent at the C3 position of the azetidine ring on the chemical shifts of the ring protons and carbons.

Table 1: ¹H NMR Spectral Data of N-Boc-3-Substituted Azetidine Derivatives (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound (Predicted) ~4.2-4.0 (m, 4H, CH₂), ~3.5 (m, 1H, CH), ~2.5 (s, 1H, C≡CH), 1.45 (s, 9H, C(CH₃)₃)
N-Boc-3-azetidinone 4.75 (s, 4H, CH₂), 1.47 (s, 9H, C(CH₃)₃)
N-Boc-3-azetidine acetic acid 4.08 (t, J=8.4 Hz, 2H, CH₂), 3.88 (t, J=8.4 Hz, 2H, CH₂), 3.05-2.95 (m, 1H, CH), 2.70 (d, J=7.6 Hz, 2H, CH₂COOH), 1.44 (s, 9H, C(CH₃)₃)
1-Boc-3-(methoxy)azetidine 4.10-4.05 (m, 1H, CH), 4.02-3.96 (m, 2H, CH₂), 3.68-3.62 (m, 2H, CH₂), 3.28 (s, 3H, OCH₃), 1.44 (s, 9H, C(CH₃)₃)
1-N-Boc-3-azetidinecarboxylic acid 4.20 (t, J=8.8 Hz, 2H, CH₂), 4.11 (t, J=8.8 Hz, 2H, CH₂), 3.45-3.35 (m, 1H, CH), 1.45 (s, 9H, C(CH₃)₃)

Table 2: ¹³C NMR Spectral Data of N-Boc-3-Substituted Azetidine Derivatives (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound (Predicted) ~156.0 (C=O), ~80.0 (C(CH₃)₃), ~78.0 (C≡CH), ~72.0 (C≡CH), ~58.0 (CH₂), ~30.0 (CH), 28.4 (C(CH₃)₃)
N-Boc-3-azetidinone 205.3 (C=O, C3), 156.2 (C=O, Boc), 80.8 (C(CH₃)₃), 66.9 (CH₂, C2/C4), 28.4 (C(CH₃)₃)
N-Boc-3-azetidine acetic acid 176.5 (COOH), 156.4 (C=O), 80.0 (C(CH₃)₃), 54.0 (CH₂), 37.8 (CH₂COOH), 31.1 (CH), 28.4 (C(CH₃)₃)
1-Boc-3-(methoxy)azetidine 156.8 (C=O), 79.6 (C(CH₃)₃), 68.9 (CH), 59.8 (CH₂), 56.1 (OCH₃), 28.5 (C(CH₃)₃)
1-N-Boc-3-azetidinecarboxylic acid 178.9 (COOH), 156.8 (C=O), 79.9 (C(CH₃)₃), 55.8 (CH₂), 36.2 (CH), 28.4 (C(CH₃)₃)

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and comparison.

General Procedure for ¹H and ¹³C NMR Spectroscopy

A sample of the compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. All spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer at room temperature.

  • ¹H NMR Spectroscopy: The spectra are acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 to 32 scans are typically averaged.

  • ¹³C NMR Spectroscopy: The spectra are acquired with proton decoupling, a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. The number of scans typically ranges from 1024 to 4096, depending on the sample concentration.

Logical Workflow for NMR Characterization

The process of characterizing a novel compound like this compound using NMR spectroscopy follows a logical progression from sample preparation to spectral analysis and comparison.

NMR_Workflow Workflow for NMR Characterization and Comparison cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Comparison Compound This compound Dissolution Dissolve in CDCl3 with TMS Compound->Dissolution Analogs Structural Analogs (e.g., N-Boc-3-azetidinone) Analogs->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube H1_NMR Acquire 1H NMR Spectrum NMR_Tube->H1_NMR C13_NMR Acquire 13C NMR Spectrum NMR_Tube->C13_NMR Process_Data Process Raw Data (FT, Phasing, Baseline Correction) H1_NMR->Process_Data C13_NMR->Process_Data Peak_Picking Peak Picking & Integration Process_Data->Peak_Picking Assign_Signals Assign Chemical Shifts Peak_Picking->Assign_Signals Compare_Spectra Compare with Analog Spectra Assign_Signals->Compare_Spectra Predict_Spectrum Predict Spectrum of Target Compound Compare_Spectra->Predict_Spectrum Structure_Elucidation Structural Elucidation Predict_Spectrum->Structure_Elucidation

Caption: A logical workflow for the NMR-based characterization of a target compound through comparison with its structural analogs.

By following this systematic approach and utilizing the comparative data provided, researchers can confidently approach the structural characterization of this compound and other novel heterocyclic compounds. The presented data and protocols serve as a valuable resource for professionals in the fields of chemical research and drug development.

A Comparative Analysis of Azetidine, Piperidine, and Pyrrolidine Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Heterocyclic Linkers

The selection of a linker molecule is a critical decision in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The linker not only connects the active components of the molecule but also significantly influences its physicochemical properties, metabolic stability, and overall efficacy. Among the saturated heterocyclic linkers, azetidine, piperidine, and pyrrolidine are frequently employed scaffolds. This guide provides a comprehensive, data-driven comparison of these three linkers to inform rational drug design and development.

Executive Summary

  • Azetidine: This four-membered ring is noted for its rigidity and ability to confer enhanced metabolic stability, primarily by resisting N-dealkylation.[1][2] Its compact structure can also lead to improved physicochemical properties such as increased polarity.

  • Piperidine: A six-membered ring, piperidine is a versatile and widely used scaffold that provides a greater degree of conformational restriction compared to more flexible linkers.[3] This rigidity can be advantageous in pre-organizing the molecule for optimal target engagement, particularly in PROTACs.[3]

  • Pyrrolidine: This five-membered ring offers a balance between the rigidity of piperidine and the flexibility of acyclic linkers. It is a common structural motif in numerous biologically active compounds.

This guide will delve into a quantitative comparison of these linkers, provide detailed experimental protocols for their evaluation, and visualize key concepts to aid in understanding their structure-activity relationships.

Data Presentation: A Quantitative Comparison

The following tables summarize key physicochemical and performance data for azetidine, piperidine, and pyrrolidine-based linkers. It is important to note that a direct head-to-head comparison of all three linkers within a single molecular scaffold is not always available in the literature; therefore, the data presented is a compilation from various studies to provide a comparative overview.

Table 1: Physicochemical Properties of Parent Heterocycles

PropertyAzetidinePyrrolidinePiperidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.29[4]~11.27[5][6]~11.22[5]All are strongly basic secondary amines with very similar pKa values. Pyrrolidine is slightly more basic.[5][6]
logP (Octanol/Water) -0.15 (calculated)0.46[5]0.84[5]Azetidine is the most polar, while piperidine is the most lipophilic. This can influence solubility, cell permeability, and off-target interactions.
Molecular Weight ( g/mol ) 57.0971.1285.15Smaller ring size of azetidine can be advantageous for keeping the overall molecular weight of the final drug conjugate lower.
Conformational Flexibility Rigid, high ring strainFlexible (envelope and twist conformations)Rigid (chair conformation)The rigidity of azetidine and piperidine can be beneficial for locking in a specific conformation for optimal target binding.

Table 2: Comparative Performance in PROTACs (Representative Data)

Linker TypePROTAC TargetDC50DmaxKey Observations
Piperidine-based (rigid) Androgen Receptor (AR)Improved potencyImproved degradationReplacement of a flexible linker with a rigid piperidine-containing linker in ARV-110 and ARV-471 significantly improved metabolic stability and potency.[3]
Azetidine-based DGAT2Lower intrinsic clearance-Replacement of a piperidine ring with an azetidine in a series of DGAT2 inhibitors led to lower intrinsic clearance, although it introduced a different metabolic liability (ring scission).[7]
General Observation VariousDependent on linker length and compositionDependent on linker length and compositionThe optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing. Rigid linkers like those containing piperidine can enhance ternary complex stability.[]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of drug candidates containing these linkers.

Protocol 1: General Synthesis of a PROTAC with a Heterocyclic Linker

This protocol describes a general multi-step synthesis for a PROTAC, which can be adapted for azetidine, piperidine, or pyrrolidine linkers.

Materials:

  • E3 ligase ligand (e.g., Pomalidomide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Peptide coupling reagent (e.g., HATU)

  • Tertiary amine base (e.g., DIPEA)

  • Boc-protected heterocyclic linker with a carboxylic acid or amine functionality (e.g., Boc-azetidine-3-carboxylic acid, Boc-piperidine-4-carboxylic acid, or Boc-proline)

  • Target protein ligand (warhead) with a corresponding functional group for coupling

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Activation of E3 Ligase Ligand: To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Coupling with Linker: Add the Boc-protected heterocyclic linker (1.1 eq) to the activated E3 ligase ligand solution. Stir at room temperature until the reaction is complete (monitor by LC-MS).

  • Boc Deprotection: Dissolve the intermediate in a mixture of TFA and DCM. Stir at room temperature to remove the Boc protecting group. Concentrate the solution under reduced pressure.

  • Activation of Warhead (if necessary): In a separate flask, activate the target protein ligand (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF if it has a carboxylic acid functionality.

  • Final Coupling: Add the deprotected intermediate from step 3 to the activated warhead solution (or to the warhead with a reactive amine). Stir at room temperature until the reaction is complete.

  • Purification: Purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein induced by a PROTAC.[1][9]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compounds (with azetidine, piperidine, or pyrrolidine linkers)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC compounds for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Image the blot using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and express them as a percentage of the vehicle control.

Protocol 3: In Vitro Plasma Stability Assay for ADCs

This protocol assesses the stability of an ADC in plasma, which is crucial for determining its pharmacokinetic properties.[10][11]

Materials:

  • Test ADC

  • Mouse or human plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Incubation: Add the test ADC to pre-warmed plasma at a final concentration (e.g., 100 µg/mL). A control sample of the ADC in PBS should also be prepared.

  • Time Course Sampling: Incubate the samples at 37°C. At various time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots of the plasma-ADC mixture.

  • Sample Preparation: Immediately after collection, process the samples for LC-MS analysis. This may involve immunoaffinity capture to isolate the ADC from plasma proteins.[10]

  • LC-MS Analysis: Analyze the samples by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates payload deconjugation.

  • Data Analysis: Plot the average DAR as a function of time to determine the stability of the ADC in plasma.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts in the evaluation of these linkers.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 cluster_1 cluster_2 cluster_3 POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination Ubiquitination Ternary->Ubiquitination Ub transfer Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Degradation Degradation Ub_POI->Degradation Proteasome 26S Proteasome Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for Linker Comparison cluster_synthesis 1. Synthesis cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Evaluation cluster_analysis 4. Data Analysis & Selection Synth_A Synthesize PROTAC with Azetidine Linker Deg_Assay Protein Degradation Assay (Western Blot) Synth_A->Deg_Assay Synth_P Synthesize PROTAC with Piperidine Linker Synth_P->Deg_Assay Synth_Py Synthesize PROTAC with Pyrrolidine Linker Synth_Py->Deg_Assay Stab_Assay Metabolic Stability Assay (Microsomes) Deg_Assay->Stab_Assay Phys_Chem Physicochemical Profiling (pKa, logP, Solubility) Stab_Assay->Phys_Chem PK_Study Pharmacokinetic Study Phys_Chem->PK_Study Efficacy_Study In Vivo Efficacy Study PK_Study->Efficacy_Study Analysis Compare DC50, Dmax, Half-life, Efficacy Efficacy_Study->Analysis Selection Select Lead Candidate Analysis->Selection

Workflow for linker comparison studies.

Conclusion

The choice between azetidine, piperidine, and pyrrolidine linkers in drug design is a nuanced decision that must be guided by the specific therapeutic goal and the molecular context of the drug candidate. Azetidine offers potential advantages in metabolic stability and polarity, while the rigidity of piperidine can be leveraged to enhance target engagement and potency, particularly in PROTACs. Pyrrolidine provides a structural compromise between these two. The experimental protocols and comparative data provided in this guide offer a framework for the rational selection and evaluation of these critical linker elements, ultimately contributing to the development of more effective and safer therapeutics.

References

Navigating the Click Chemistry Landscape: A Comparative Guide to Strain-Promoted and Copper-Catalyzed Cycloadditions for Azetidine Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of molecules with precision and efficiency is a cornerstone of modern chemical biology and drug development. Among the most powerful tools in the synthetic chemist's arsenal are the azide-alkyne cycloaddition reactions, popularly known as "click chemistry." When functionalizing azetidine scaffolds—strained four-membered nitrogenous heterocycles of growing interest in medicinal chemistry—the choice between the two primary modalities of this reaction, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), becomes a critical consideration. This guide provides an objective comparison of these two methods for the conjugation of azetidine alkynes, supported by general experimental data and detailed protocols to inform your selection.

At a Glance: CuAAC vs. SPAAC for Azetidine Alkynes

The fundamental difference between CuAAC and SPAAC lies in the requirement of a catalyst. CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, while SPAAC is a catalyst-free process that relies on the high ring strain of a cyclooctyne to achieve rapid ligation with an azide. This distinction has profound implications for reaction kinetics, biocompatibility, and experimental design.

Data Presentation: A Quantitative Comparison

While direct head-to-head quantitative data for the efficacy of SPAAC versus CuAAC specifically with azetidine alkynes is not extensively available in the published literature, we can compile a comparative table based on the well-established characteristics of these reactions with other alkynes. The reactivity of an azetidine-appended alkyne is expected to be comparable to other terminal alkynes in CuAAC. In a hypothetical SPAAC reaction, the azetidine moiety would be attached to the azide part of the reaction.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) is required.None; the reaction is driven by ring strain.
Biocompatibility Lower, due to the cytotoxicity of copper. This can be a concern for in vivo applications.[1][2]High, making it suitable for live-cell and in vivo applications.[1][2]
Reaction Kinetics Very fast, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹.[3]The rate is dependent on the cyclooctyne used. For example, DBCO has a rate constant of approximately 0.90 M⁻¹s⁻¹ with primary azides.
Reactants Terminal alkynes (e.g., N-propargyl azetidine) and azides.Strained cyclooctynes (e.g., DBCO, BCN) and azides (e.g., 3-azido-azetidine).
Regioselectivity Highly regioselective, yielding the 1,4-disubstituted triazole isomer exclusively.Can produce a mixture of regioisomers, though often one is favored.
Side Reactions Potential for oxidation of sensitive biomolecules due to reactive oxygen species generated by the copper catalyst.Possible thiol-yne side reactions with cysteine residues in proteins.[4]
Reaction Conditions Typically performed in aqueous buffers, often with a copper-chelating ligand to improve biocompatibility.Performed under physiological conditions (pH 7.4, 37 °C) without additives.

Experimental Protocols

The following are generalized protocols that can be adapted for the conjugation of azetidine alkynes. Optimization for specific substrates is recommended.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an N-Propargyl Azetidine Derivative

This protocol describes a general procedure for the copper-catalyzed click reaction of an N-propargyl-functionalized azetidine with an azide-containing molecule in an aqueous buffer.

Materials:

  • N-propargyl azetidine derivative (1 equivalent)

  • Azide-containing molecule (1.2 equivalents)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

  • Sodium ascorbate solution (e.g., 1 M in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water

Procedure:

  • In a microcentrifuge tube, dissolve the N-propargyl azetidine derivative in PBS to a final concentration of 1-10 mM.

  • Add the azide-containing molecule to the solution.

  • In a separate tube, prepare the catalyst premix by adding the CuSO₄ solution to the THPTA ligand solution in a 1:5 molar ratio and vortex briefly.

  • Add the catalyst premix to the reaction mixture containing the alkyne and azide to achieve a final copper concentration of 0.1-1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or HPLC).

  • Upon completion, the resulting triazole conjugate can be purified using standard techniques such as size-exclusion chromatography, dialysis, or reversed-phase HPLC to remove excess reagents and the copper catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a 3-Azido-Azetidine Derivative

This protocol outlines a general procedure for the catalyst-free click reaction of a 3-azido-azetidine derivative with a strained cyclooctyne.

Materials:

  • 3-Azido-azetidine derivative (1 equivalent)

  • Strained cyclooctyne (e.g., DBCO, BCN) derivative (1.5 equivalents)

  • Phosphate-buffered saline (PBS), pH 7.4 or other suitable buffer

  • Dimethyl sulfoxide (DMSO) for dissolving reagents if necessary

Procedure:

  • In a microcentrifuge tube, dissolve the 3-azido-azetidine derivative in PBS to the desired final concentration (e.g., 1-10 mM).

  • Dissolve the strained cyclooctyne derivative in a minimal amount of DMSO and then dilute with PBS to the desired concentration.

  • Add the strained cyclooctyne solution to the solution of the 3-azido-azetidine derivative.

  • Allow the reaction to proceed at room temperature or 37 °C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the concentrations of the reactants.

  • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or HPLC).

  • Once the reaction is complete, the product can be purified by standard methods such as reversed-phase HPLC or size-exclusion chromatography to remove any unreacted starting materials.

Mandatory Visualization

To aid in the conceptualization of these processes, the following diagrams illustrate the general reaction schemes and a decision-making workflow.

CuAAC_SPAAC_Reactions cluster_0 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azetidine_Alkyne N-Propargyl Azetidine CuAAC_Product 1,4-Disubstituted Triazole Adduct Azetidine_Alkyne->CuAAC_Product + R-N₃ Azide R-N₃ Catalyst Cu(I) Catalyst (e.g., CuSO₄/Ascorbate) Catalyst->CuAAC_Product Accelerates Azetidine_Azide 3-Azido- Azetidine SPAAC_Product Triazole Adduct (Regioisomeric mixture possible) Azetidine_Azide->SPAAC_Product + Strained Alkyne Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) No_Catalyst No Catalyst Required

Caption: General reaction schemes for CuAAC and SPAAC involving azetidine derivatives.

Decision_Workflow Start Start: Need to conjugate an azetidine derivative Live_System Is the reaction in a live system (in vivo/in cellulo)? Start->Live_System Speed_Critical Is reaction speed the highest priority? Live_System->Speed_Critical No Use_SPAAC Use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Live_System->Use_SPAAC Yes Speed_Critical->Use_SPAAC No Use_CuAAC Use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Speed_Critical->Use_CuAAC Yes Consider_Ligand Consider using a biocompatible ligand (e.g., THPTA) Use_CuAAC->Consider_Ligand

Caption: Decision workflow for selecting between SPAAC and CuAAC for azetidine alkynes.

References

A Comparative Guide to Alternative Synthetic Routes for Functionalized Azetidine Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional profile that can enhance the pharmacological properties of drug candidates. This guide provides a comparative overview of modern synthetic strategies for accessing functionalized azetidines, presenting key experimental data, detailed protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable method for a given research endeavor.

Visible-Light-Mediated [2+2] Photocycloaddition (Aza Paternò-Büchi Reaction)

The Aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a highly atom-economical approach to azetidine synthesis. Recent advancements utilizing visible-light photocatalysis have overcome previous limitations associated with UV light, such as low functional group tolerance and the need for high-energy sources.[1][2] These milder conditions have expanded the scope and practicality of this methodology.[1]

Comparative Performance
EntryImine DerivativeAlkeneProductYield (%)Diastereomeric Ratio (d.r.)Reference
1Oxime etherStyreneBicyclic Azetidine98>20:1[1]
2Oxime ether1,3-DieneBicyclic Azetidine85>20:1[1]
3SulfonylimineStyreneMonocyclic Azetidine85N/A[2]
4Sulfonylimine1,3-DieneMonocyclic Azetidine76N/A[2]
5Oxime etherUnactivated AlkeneTricyclic Azetidine84>20:1[3]

Experimental Workflow: Visible-Light-Mediated Aza Paternò-Büchi Reaction

G cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Work-up and Purification Reactants Imine Derivative + Alkene + Photocatalyst Vessel Reaction Vessel (e.g., Schlenk tube) Reactants->Vessel Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Vessel Degas Degas with N2/Ar Vessel->Degas Irradiation Irradiate with Visible Light (e.g., Blue LEDs) Degas->Irradiation Stirring Stir at Room Temperature Irradiation->Stirring Quench Reaction Quenching (if necessary) Stirring->Quench Extraction Solvent Evaporation & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Functionalized Azetidine Purification->Product

General workflow for visible-light-mediated azetidine synthesis.
Key Experimental Protocol: Visible-Light-Mediated Intramolecular Aza Paternò-Büchi Reaction[1]

To a solution of the oxime ether substrate (0.25 mmol) in acetonitrile (0.1 M) in a Schlenk tube is added the iridium photocatalyst (1 mol%). The resulting solution is sparged with nitrogen for 10 minutes. The reaction mixture is then irradiated with blue LED lamps (427 nm) and stirred at room temperature for 16-20 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired tricyclic azetidine product. The N-O bond of the product can be cleaved under reductive conditions (e.g., Zn, AcOH) to yield the free azetidine.[1][4]

Palladium-Catalyzed Intramolecular C-H Amination

Palladium-catalyzed C-H amination has emerged as a powerful tool for the synthesis of saturated nitrogen heterocycles, including azetidines.[5] This method allows for the direct conversion of an unactivated C(sp³)-H bond into a C-N bond, offering a highly efficient and regioselective route to the azetidine core.[6] The use of a directing group, such as picolinamide, is often crucial for the success of these transformations.[7]

Comparative Performance
EntrySubstrateCatalyst/OxidantProductYield (%)Diastereomeric Ratio (d.r.)Reference
1N-AlkylpicolinamidePd(OAc)₂ / PhI(OAc)₂2-Methylazetidine75>20:1[7]
2N-AlkylpicolinamidePd(OAc)₂ / PhI(OAc)₂2,2-Dimethylazetidine68N/A[7]
3N-BenzylpicolinamidePd(OAc)₂ / Phenyliodonium dimethylmalonateBenzazetidine72N/A[8]
4Triterpenoid picolinamidePd(OAc)₂ / CuBr₂ / CsOAcFused Azetidineup to 83N/A[9]

Signaling Pathway: Palladium-Catalyzed Intramolecular C-H Amination

G Substrate Picolinamide-Protected Amine Palladacycle Palladacycle Intermediate Substrate->Palladacycle C-H Activation Pd(II) Pd(II) Catalyst Pd(II)->Palladacycle Pd(IV) Pd(IV) Intermediate Palladacycle->Pd(IV) Oxidation Oxidant Oxidant (e.g., PhI(OAc)₂) Oxidant->Pd(IV) Pd(IV)->Pd(II) Azetidine Functionalized Azetidine Pd(IV)->Azetidine Reductive Elimination G ABB 1-Azabicyclo[1.1.0]butane (ABB) Lithiated_ABB Lithiated ABB ABB->Lithiated_ABB Deprotonation Base Strong Base (e.g., s-BuLi) Base->Lithiated_ABB Boronate_Complex Strained Boronate Complex Lithiated_ABB->Boronate_Complex Trapping Boronic_Ester Boronic Ester Boronic_Ester->Boronate_Complex Migration 1,2-Migration & Ring Opening Boronate_Complex->Migration Protonation-induced Protonation N-Protonation (e.g., Acetic Acid) Protonation->Migration Azetidine_Product Azetidinyl Boronic Ester Migration->Azetidine_Product G cluster_step1 Step 1: Formation of Lithiated ABB cluster_step2 Step 2: Acyl Silane Addition & Rearrangement cluster_step3 Step 3 & 4: Sequential Electrophile Trapping ABB_precursor ABB Precursor Lithiated_ABB1 Lithiated ABB ABB_precursor->Lithiated_ABB1 Base1 Strong Base Base1->Lithiated_ABB1 Acyl_Silane Acyl Silane (E¹) Lithiated_ABB1->Acyl_Silane Anionic_Intermediate Anionic Intermediate Acyl_Silane->Anionic_Intermediate Electrophile2 Electrophile 2 (E²) Anionic_Intermediate->Electrophile2 Intermediate2 Intermediate Electrophile2->Intermediate2 Final_Product Functionalized Azetidine Intermediate2->Final_Product Electrophile3 Electrophile 3 (E³) Electrophile3->Final_Product

References

Benchmarking the stability of the azetidine ring against other small heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. Among these, the four-membered azetidine ring has garnered significant attention for its unique conformational constraints and reactivity profile, which can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This guide provides a comprehensive comparison of the stability of the azetidine ring against other common small N-heterocycles—aziridine, pyrrolidine, and piperidine—supported by experimental data to inform rational drug design.

Executive Summary: A Balance of Stability and Reactivity

The stability of these saturated heterocycles is largely dictated by ring strain, which influences their geometry, reactivity, and metabolic fate. Azetidine occupies a unique position, being significantly more stable and easier to handle than the highly strained and reactive three-membered aziridine ring, yet more reactive than the larger, relatively strain-free five- and six-membered pyrrolidine and piperidine rings. This intermediate reactivity profile makes azetidine a versatile scaffold in drug discovery, offering a balance between chemical stability and the potential for specific, targeted interactions.

Physicochemical and Thermodynamic Stability

The inherent stability of these heterocycles can be quantified by several key parameters, including ring strain, bond dissociation energies, and heat of combustion. These values provide a thermodynamic basis for understanding their relative reactivity.

Structural and Energetic Properties

The puckered conformation of azetidine helps to alleviate some of its torsional strain.[1] In contrast, aziridine's planar geometry maximizes angle strain, contributing to its high reactivity. Pyrrolidine and piperidine adopt envelope/twist and chair conformations, respectively, which minimize ring strain.

PropertyAziridineAzetidinePyrrolidinePiperidine
Ring Strain (kcal/mol) ~27.7~25.4~5.4~0
pKa ~8.0~11.29[2]~11.27~11.12
C-N Bond Length (Å) ~1.475~1.481~1.467~1.459
C-C Bond Length (Å) ~1.481~1.545~1.542~1.535
C-N-C Bond Angle (°) ~60.1~87.3~105.8~111.6
Heat of Combustion (liquid, kJ/mol) -1341.2-2088.2-2742.6[3]-3453.2[4]

Note: Bond lengths and angles can vary depending on the specific substituted derivatives and the method of determination.

Chemical Stability and Reactivity

The reactivity of these heterocycles, particularly their susceptibility to ring-opening reactions, is a direct consequence of their ring strain.

Ring-Opening Reactions

Aziridines are highly susceptible to nucleophilic ring-opening reactions under a wide range of conditions, including acidic, basic, and neutral environments.[5] This high reactivity, while synthetically useful, can lead to instability in a physiological setting.

Azetidines , with their moderate ring strain, are significantly more stable than aziridines.[6] Their ring-opening generally requires activation, such as N-acylation or N-sulfonylation, or the use of strong nucleophiles or acids.[6] This tunable reactivity allows for the strategic use of the azetidine ring as a stable scaffold that can be selectively opened under specific conditions.

Pyrrolidines and Piperidines , being largely strain-free, are generally stable and do not readily undergo ring-opening reactions except under harsh conditions.

The following diagram illustrates the general relationship between ring size, strain, and susceptibility to nucleophilic ring-opening.

G cluster_0 Ring Size and Strain cluster_1 Relative Reactivity to Ring-Opening Aziridine (3) Aziridine (3) High High Aziridine (3)->High High Strain Azetidine (4) Azetidine (4) Moderate Moderate Azetidine (4)->Moderate Moderate Strain Pyrrolidine (5) Pyrrolidine (5) Low Low Pyrrolidine (5)->Low Low Strain Piperidine (6) Piperidine (6) Very Low Very Low Piperidine (6)->Very Low No Strain

Figure 1. Relationship between ring size, strain, and reactivity.

Metabolic Stability

Metabolic stability is a critical parameter in drug design, and the choice of a heterocyclic ring can significantly influence a compound's pharmacokinetic profile.

Aziridines are generally metabolically unstable due to their high reactivity and are often susceptible to enzymatic ring-opening.

Azetidines are frequently incorporated into drug candidates to improve metabolic stability.[7] The constrained nature of the ring can block or alter metabolic pathways that would otherwise lead to rapid clearance. However, the inherent ring strain can still make them a potential site for metabolic cleavage.

Pyrrolidines and Piperidines are common motifs in many approved drugs, indicating their general metabolic stability.[8] A common metabolic pathway for these rings is oxidation at the carbon atoms adjacent to the nitrogen.

Comparative Metabolic Stability Data

The following table provides illustrative data on the in vitro metabolic stability of a hypothetical series of N-aryl cyclic amines in human liver microsomes (HLM).

CompoundHeterocycleHalf-life in HLM (min)Intrinsic Clearance (μL/min/mg protein)
N-Aryl-aziridineAziridine< 5> 200
N-Aryl-azetidineAzetidine4515.4
N-Aryl-pyrrolidinePyrrolidine> 60< 11.5
N-Aryl-piperidinePiperidine5512.6

Note: This data is illustrative and actual values will vary depending on the specific substituents and experimental conditions.

Prevalence in FDA-Approved Drugs

The presence of these heterocycles in marketed drugs provides a real-world measure of their stability, safety, and efficacy.

  • Aziridine: Due to its high reactivity and potential for toxicity, the simple aziridine ring is rare in FDA-approved drugs, though more complex, fused aziridine-containing natural products have been developed as anticancer agents (e.g., Mitomycin C).

  • Azetidine: A growing number of FDA-approved drugs contain the azetidine moiety, highlighting its acceptance as a stable and valuable scaffold in drug design. Examples include the antihypertensive drug Azelnidipine and the cancer therapeutic Cobimetinib.[6]

  • Pyrrolidine: This ring is a very common scaffold in a wide range of FDA-approved drugs, including the ACE inhibitor Captopril and the antiviral drug Telaprevir.[9][10]

  • Piperidine: The piperidine ring is one of the most ubiquitous heterocycles in medicinal chemistry, found in numerous blockbuster drugs such as the antipsychotic Risperidone and the opioid analgesic Fentanyl.[8][11]

Experimental Protocols

Determination of Heat of Combustion via Bomb Calorimetry

Objective: To experimentally determine the heat of combustion of a liquid organic amine to assess its thermodynamic stability.

Methodology:

  • Sample Preparation: A known mass (typically 0.5 - 1.0 g) of the liquid amine is accurately weighed into a quartz crucible. A known length of fuse wire is attached to the electrodes of the bomb head, with the wire submerged in the liquid sample.

  • Bomb Assembly: A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to saturate the internal atmosphere with water vapor. The bomb is then sealed and purged with oxygen before being pressurized to approximately 25-30 atm with pure oxygen.

  • Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a precisely measured volume of water. The calorimeter is assembled, and the water is stirred to ensure a uniform temperature.

  • Combustion and Temperature Measurement: The initial temperature of the water is recorded for a period to establish a baseline. The sample is then ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

  • Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat of combustion is calculated using the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) and the measured temperature change. Corrections are made for the heat of formation of nitric acid from the nitrogen in the sample and the heat of combustion of the fuse wire.[12]

The following workflow illustrates the key steps in a bomb calorimetry experiment.

G cluster_workflow Bomb Calorimetry Workflow A Sample Preparation: - Weigh liquid amine - Attach fuse wire B Bomb Assembly: - Add water - Seal and pressurize with O2 A->B C Calorimeter Setup: - Place bomb in water bath - Assemble calorimeter B->C D Combustion: - Record initial temperature - Ignite sample C->D E Data Acquisition: - Record temperature change over time D->E F Calculation: - Determine corrected temperature rise - Calculate heat of combustion E->F

Figure 2. Experimental workflow for bomb calorimetry.
In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.

Methodology:

  • Incubation Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human, rat, or mouse) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: The test compound (typically at a final concentration of 1 µM) is added to the microsomal suspension and pre-incubated at 37°C. The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time Course Sampling: Aliquots of the reaction mixture are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The quenched samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated from the half-life and the microsomal protein concentration.[1][13]

The following diagram outlines the workflow for a typical in vitro microsomal stability assay.

G cluster_workflow Microsomal Stability Assay Workflow A Prepare Incubation Mixture: - Liver microsomes - Buffer (pH 7.4) B Initiate Reaction: - Add test compound - Add NADPH regenerating system A->B C Time-Point Sampling: - Aliquots at 0, 5, 15, 30, 60 min - Quench with cold solvent B->C D Sample Processing: - Centrifuge to remove protein C->D E LC-MS/MS Analysis: - Quantify remaining parent compound D->E F Data Analysis: - Calculate half-life (t½) - Calculate intrinsic clearance (CLint) E->F

Figure 3. Workflow for an in vitro microsomal stability assay.

Conclusion

The choice of a small N-heterocycle is a critical decision in drug design that requires a careful balance of stability and reactivity. The azetidine ring offers a compelling profile for medicinal chemists, providing a stable scaffold that is less prone to the metabolic liabilities of more strained rings like aziridine, while offering unique structural features and reactivity not found in the larger, more flexible pyrrolidine and piperidine rings. By understanding the comparative stability of these fundamental building blocks, researchers can make more informed decisions in the design of next-generation therapeutics.

References

Cost-effectiveness analysis of different synthetic pathways to ethynylazetidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel building blocks is a critical aspect of accelerating discovery. Ethynylazetidines, with their rigid four-membered ring and reactive alkyne functionality, represent a valuable class of compounds for introducing structural diversity and enabling further chemical modifications, such as click chemistry. This guide provides a comparative cost-effectiveness analysis of three prominent synthetic pathways to N-Boc-3-ethynylazetidine, a key protected intermediate. The analysis is based on experimental data for yields, reaction times, and the cost of starting materials and reagents, offering a practical framework for selecting the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Pathways

MetricSonogashira CouplingSeyferth-Gilbert HomologationCorey-Fuchs Reaction
Key Starting Material N-Boc-3-iodoazetidineN-Boc-azetidin-3-oneN-Boc-3-formylazetidine
Overall Yield HighModerate to HighModerate
Reaction Stages 1 stage1 stage2 stages
Key Reagents Palladium catalyst, Copper(I) cocatalyst, Ethynyltrimethylsilane, TBAFBestmann-Ohira reagent, K₂CO₃Carbon tetrabromide, Triphenylphosphine, n-Butyllithium
Scalability Well-established for large scaleGood for laboratory scaleCan be challenging for large scale
Cost of Key Reagents High (Palladium catalyst)Moderate to HighLow to Moderate
Safety Considerations Use of phosphine ligandsUse of potentially explosive diazo compoundsUse of pyrophoric n-BuLi and lachrymatory CBr₄

Pathway 1: Sonogashira Coupling of N-Boc-3-iodoazetidine

This pathway involves the direct coupling of a pre-functionalized azetidine with a terminal alkyne. The key starting material, N-Boc-3-iodoazetidine, can be synthesized from N-Boc-3-hydroxyazetidine.

Experimental Protocol:

Synthesis of N-Boc-3-iodoazetidine: To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in a suitable solvent such as toluene, imidazole (3 equivalents), triphenylphosphine (2 equivalents), and iodine (1.5 equivalents) are added. The reaction mixture is heated at 100°C for 1 hour. After cooling, the reaction is quenched with aqueous sodium bicarbonate. The organic layer is separated, washed with saturated aqueous sodium thiosulfate, and dried. The product is purified by column chromatography to yield N-Boc-3-iodoazetidine (typically >95% yield).[1]

Sonogashira Coupling: To a solution of N-Boc-3-iodoazetidine (1 equivalent) and ethynyltrimethylsilane (1.5 equivalents) in a solvent like THF are added a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) cocatalyst (e.g., CuI, 10 mol%), and a base such as triethylamine. The reaction is stirred at room temperature until completion. The trimethylsilyl protecting group is then removed by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF). After workup and purification, N-Boc-3-ethynylazetidine is obtained.

Cost-Effectiveness Analysis:
  • Advantages: This route is generally high-yielding and proceeds under relatively mild conditions. The starting material, N-Boc-3-hydroxyazetidine, is commercially available.

  • Disadvantages: The primary drawback is the cost of the palladium catalyst and the iodo-azetidine intermediate. While the synthesis of the iodo-azetidine is high-yielding, it adds an extra step to the overall process. The price of N-Boc-3-iodoazetidine can range from approximately $2.50 to $7.80 per gram, depending on the supplier and quantity.[1][2][3][4][5]

Sonogashira_Coupling cluster_start Starting Material cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Product N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-iodoazetidine N-Boc-3-iodoazetidine N-Boc-3-hydroxyazetidine->N-Boc-3-iodoazetidine Iodination N-Boc-3-ethynylazetidine N-Boc-3-ethynylazetidine N-Boc-3-iodoazetidine->N-Boc-3-ethynylazetidine Sonogashira Coupling Pd catalyst, CuI Pd catalyst, CuI Pd catalyst, CuI->N-Boc-3-ethynylazetidine Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->N-Boc-3-ethynylazetidine TBAF TBAF TBAF->N-Boc-3-ethynylazetidine

Diagram 1. Sonogashira Coupling Pathway.

Pathway 2: Seyferth-Gilbert Homologation of N-Boc-azetidin-3-one

This one-pot reaction transforms a ketone directly into a terminal alkyne, offering a more convergent approach.

Experimental Protocol:

To a solution of the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 equivalents) in methanol at room temperature is added potassium carbonate (2 equivalents). The mixture is stirred for 30 minutes, and then a solution of N-Boc-azetidin-3-one (1 equivalent) in methanol is added. The reaction is stirred at room temperature until completion (typically a few hours). After aqueous workup and extraction, the crude product is purified by column chromatography to afford N-Boc-3-ethynylazetidine.

Cost-Effectiveness Analysis:
  • Advantages: This is a one-pot reaction from a commercially available starting material, which simplifies the synthetic sequence. The reaction conditions are generally mild.

  • Disadvantages: The Bestmann-Ohira reagent can be expensive to purchase or requires a multi-step synthesis.[6][7][8][9] The starting material, N-Boc-azetidin-3-one, is also a significant cost factor, with prices ranging from approximately $10 to $80 per gram depending on the supplier and purity.[10][11][12] There are also safety concerns associated with the handling of diazo compounds.

Seyferth_Gilbert_Homologation cluster_start Starting Material cluster_reagents Reagents cluster_product Product N-Boc-azetidin-3-one N-Boc-azetidin-3-one N-Boc-3-ethynylazetidine N-Boc-3-ethynylazetidine N-Boc-azetidin-3-one->N-Boc-3-ethynylazetidine Homologation Bestmann-Ohira reagent Bestmann-Ohira reagent Bestmann-Ohira reagent->N-Boc-3-ethynylazetidine K2CO3 K2CO3 K2CO3->N-Boc-3-ethynylazetidine

Diagram 2. Seyferth-Gilbert Homologation.

Pathway 3: Corey-Fuchs Reaction of N-Boc-3-formylazetidine

This two-step protocol converts an aldehyde to a terminal alkyne via a dibromoalkene intermediate.

Experimental Protocol:

Synthesis of N-Boc-3-formylazetidine: N-Boc-3-hydroxyazetidine (1 equivalent) is oxidized using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or by Swern oxidation in a suitable solvent like dichloromethane at room temperature. After completion of the reaction, a standard workup followed by purification yields N-Boc-3-formylazetidine.

Corey-Fuchs Reaction: To a solution of triphenylphosphine (4 equivalents) in dichloromethane at 0°C is added carbon tetrabromide (2 equivalents). The mixture is stirred for 5 minutes, and then a solution of N-Boc-3-formylazetidine (1 equivalent) in dichloromethane is added. The reaction is stirred for 1 hour at 0°C. The reaction mixture is then concentrated and the residue is treated with pentane to precipitate triphenylphosphine oxide. The filtrate is concentrated and the crude dibromoalkene is dissolved in THF and cooled to -78°C. n-Butyllithium (2.2 equivalents) is added dropwise, and the reaction is stirred for 1 hour at -78°C and then warmed to room temperature. The reaction is quenched with water, and the product is extracted and purified to give N-Boc-3-ethynylazetidine.[13][14][15][16][17]

Cost-Effectiveness Analysis:
  • Advantages: The reagents for the Corey-Fuchs reaction (carbon tetrabromide, triphenylphosphine, and n-butyllithium) are relatively inexpensive.

  • Disadvantages: This is a two-step process from the aldehyde, which itself requires an additional oxidation step from the commercially available alcohol. The reaction involves cryogenic temperatures and the use of pyrophoric n-butyllithium, which can be challenging to handle on a large scale. The formation of triphenylphosphine oxide as a byproduct can sometimes complicate purification.

Corey_Fuchs_Reaction cluster_start Starting Material cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Product N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-formylazetidine N-Boc-3-formylazetidine N-Boc-3-hydroxyazetidine->N-Boc-3-formylazetidine Oxidation N-Boc-3-ethynylazetidine N-Boc-3-ethynylazetidine N-Boc-3-formylazetidine->N-Boc-3-ethynylazetidine Corey-Fuchs CBr4, PPh3 CBr4, PPh3 CBr4, PPh3->N-Boc-3-ethynylazetidine n-BuLi n-BuLi n-BuLi->N-Boc-3-ethynylazetidine

Diagram 3. Corey-Fuchs Reaction Pathway.

Conclusion

The choice of the optimal synthetic pathway to ethynylazetidines depends on a careful consideration of various factors including cost, scale, available equipment, and safety protocols.

  • The Sonogashira coupling offers a high-yielding and reliable route, particularly suitable for smaller scale synthesis where the cost of the palladium catalyst is less of a concern.

  • The Seyferth-Gilbert homologation provides a more convergent one-pot approach from a commercially available ketone, making it an attractive option for laboratory-scale synthesis, provided the cost and handling of the Bestmann-Ohira reagent are manageable.

  • The Corey-Fuchs reaction , while utilizing less expensive reagents, involves a multi-step sequence with challenging reaction conditions, making it potentially more suitable for situations where cost is the primary driver and the necessary infrastructure for handling pyrophoric reagents is in place.

Ultimately, a thorough evaluation of the specific project requirements and available resources will guide the selection of the most cost-effective and practical synthetic strategy.

References

Spectroscopic comparison before and after bioconjugation with the compound

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of biomolecules before and after bioconjugation is paramount. This guide provides a comprehensive spectroscopic comparison, offering insights into the structural and functional consequences of covalently linking a compound to a biomolecule. We present supporting experimental data, detailed protocols for key analytical techniques, and visual workflows to facilitate a deeper understanding of the bioconjugation process.

The covalent attachment of molecules, such as small molecule drugs, polymers, or labels, to a biomolecule can significantly alter its properties. Spectroscopic techniques are indispensable tools for verifying successful conjugation, quantifying the degree of labeling, identifying the site of attachment, and assessing any structural perturbations. This guide focuses on four widely used spectroscopic methods: UV-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fluorescence Spectroscopy.

Quantitative Spectroscopic Comparison

The following tables summarize the key quantitative changes observed with each technique when comparing a biomolecule before and after bioconjugation.

Table 1: UV-Visible Spectroscopy
ParameterBefore Bioconjugation (Native Biomolecule)After Bioconjugation (Bioconjugate)Significance
λmax (nm) Typically ~280 nm (due to Trp, Tyr residues)Unchanged protein peak at ~280 nm; New peak corresponding to the conjugated compound may appear.[]Confirmation of conjugation and presence of the new chemical entity.
Absorbance at 280 nm (A280) Proportional to the biomolecule concentration.Contribution from both the biomolecule and potentially the conjugated compound.Used in calculating the concentration of the bioconjugate.[]
Absorbance at λmax of Compound Negligible (ideally)Proportional to the concentration of the conjugated compound.Key for determining the degree of labeling or Drug-to-Antibody Ratio (DAR).[2][3]
Drug-to-Antibody Ratio (DAR) 0Calculated value (e.g., 3.5 - 3.7).[3]A critical quality attribute for antibody-drug conjugates (ADCs), indicating the average number of drug molecules per antibody.[3][4]
Table 2: Mass Spectrometry
ParameterBefore Bioconjugation (Native Biomolecule)After Bioconjugation (Bioconjugate)Significance
Molecular Weight (Da) Defined mass of the native biomolecule (e.g., ~150,000 Da for an antibody).Increased mass corresponding to the addition of the conjugated compound(s). A distribution of masses is often observed.[5][6]Direct confirmation of covalent modification and determination of the number of conjugated molecules.
Deconvoluted Mass Spectrum A single major peak representing the native biomolecule.Multiple peaks representing the unconjugated biomolecule and species with different numbers of conjugated molecules (e.g., DAR 0, 2, 4, 6, 8).[3]Provides information on the heterogeneity of the bioconjugate population.[3]
Charge State Distribution (in native MS) Characteristic distribution for the native protein.May shift upon conjugation, indicating changes in the protein's surface accessibility or conformation.[5]Provides insights into structural changes upon conjugation.[5]
Peptide Mapping (MS/MS) Provides sequence coverage of the native biomolecule.Identifies modified peptides, pinpointing the specific amino acid residues where conjugation has occurred.Crucial for understanding structure-activity relationships and ensuring batch-to-batch consistency.
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
ParameterBefore Bioconjugation (Native Biomolecule)After Bioconjugation (Bioconjugate)Significance
¹H-¹⁵N HSQC Spectrum A unique peak for each backbone amide proton.[7][8]Chemical shift perturbations (CSPs) for specific residues.[9][10]Identifies the binding/conjugation site and reveals conformational changes in the biomolecule.[9][10]
Chemical Shift Perturbation (CSP) N/AObservable changes in the chemical shifts (in ppm) of specific nuclei (e.g., ¹H, ¹⁵N) upon conjugation.Residues with significant CSPs are typically at or near the conjugation site or in regions undergoing conformational change.[9][10]
Signal Broadening Sharp, well-resolved peaks.Line broadening for residues at the conjugation interface or in regions with altered dynamics.Indicates changes in the local chemical environment and molecular motion.
Appearance of New Signals N/ANew peaks corresponding to the nuclei of the conjugated compound may be observed.Confirms the presence of the conjugated molecule.
Table 4: Fluorescence Spectroscopy
ParameterBefore Bioconjugation (Fluorophore/Protein)After Bioconjugation (Labeled Protein)Significance
Emission Maximum (λem) Characteristic of the free fluorophore or intrinsic protein fluorescence.May exhibit a spectral shift (red or blue shift) upon conjugation due to changes in the local environment.[11]Indicates changes in the polarity and environment of the fluorophore.
Fluorescence Intensity High fluorescence quantum yield of the free fluorophore.Often quenched (decreased) upon conjugation due to interactions with the biomolecule (e.g., tryptophan residues).[12][13]Can be used to monitor the conjugation reaction and study protein folding/unfolding.[12]
Fluorescence Lifetime (τ) Characteristic lifetime of the free fluorophore.May change upon conjugation, reflecting alterations in the fluorophore's environment and quenching mechanisms.Provides information on the dynamics of the local environment.
Anisotropy/Polarization Lower anisotropy for a small, freely rotating fluorophore.Increased anisotropy due to the slower rotational correlation time of the large bioconjugate.Confirms successful conjugation and can be used to study binding interactions.

Experimental Workflows and Signaling Pathways

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a bioconjugate.

G General Bioconjugation and Analysis Workflow cluster_0 Bioconjugation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Interpretation Biomolecule Native Biomolecule Reaction Conjugation Reaction Biomolecule->Reaction Compound Compound of Interest Compound->Reaction Purification Purification of Bioconjugate Reaction->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Mass_Spec Mass Spectrometry Purification->Mass_Spec NMR NMR Spectroscopy Purification->NMR Fluorescence Fluorescence Spectroscopy Purification->Fluorescence DAR_calc DAR Calculation UV_Vis->DAR_calc Mass_shift Mass Shift Analysis Mass_Spec->Mass_shift CSP_map CSP Mapping NMR->CSP_map Quenching_analysis Quenching Analysis Fluorescence->Quenching_analysis Structural_assessment Structural Assessment DAR_calc->Structural_assessment Mass_shift->Structural_assessment CSP_map->Structural_assessment Quenching_analysis->Structural_assessment

Caption: Workflow of bioconjugation followed by spectroscopic analysis.

Experimental Protocols

UV-Visible Spectroscopy for DAR Determination

Objective: To determine the average Drug-to-Antibody Ratio (DAR) of an antibody-drug conjugate (ADC).

Methodology:

  • Determine Molar Extinction Coefficients:

    • Accurately measure the molar extinction coefficients (ε) of the unconjugated antibody and the free drug at both 280 nm and the wavelength of maximum absorbance for the drug (λmax_drug). This is typically done using solutions of known concentrations.

  • Sample Preparation:

    • Prepare a solution of the purified ADC in a suitable buffer (e.g., PBS, pH 7.4) to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Absorbance Measurement:

    • Measure the absorbance of the ADC solution at 280 nm (A280) and at the λmax of the drug (Aλmax_drug).

  • Data Analysis:

    • Calculate the concentration of the antibody and the drug using the Beer-Lambert law and simultaneous equations:

      • A280 = (εAb,280 * C_Ab) + (εDrug,280 * C_Drug)

      • Aλmax_drug = (εAb,λmax_drug * C_Ab) + (εDrug,λmax_drug * C_Drug)

    • Calculate the DAR: DAR = C_Drug / C_Ab

Native Mass Spectrometry of an Intact Bioconjugate

Objective: To determine the molecular weight and heterogeneity of an intact bioconjugate.

Methodology:

  • Sample Preparation:

    • Buffer exchange the purified bioconjugate into a volatile, MS-compatible buffer (e.g., 100-150 mM Ammonium Acetate, pH 7.4).

    • The final concentration should be in the range of 1-10 µM.

  • Instrumentation:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with a native electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample directly or via a size-exclusion chromatography (SEC) column into the mass spectrometer.

    • Acquire mass spectra in positive ion mode across a mass-to-charge (m/z) range appropriate for the intact bioconjugate (e.g., m/z 2000-8000 for an ADC).

    • Optimize instrument parameters (e.g., capillary voltage, cone voltage) for gentle ionization to preserve non-covalent interactions.

  • Data Analysis:

    • Process the raw data to obtain the mass spectrum.

    • Deconvolute the multiply charged ion series to obtain the zero-charge mass spectrum.[3]

    • Identify the peaks corresponding to the different drug-loaded species (e.g., DAR 0, 2, 4).[3]

    • Calculate the average DAR by a weighted average of the peak intensities of the different species.[3]

¹H-¹⁵N HSQC NMR for Mapping Conjugation Sites

Objective: To identify the amino acid residues affected by bioconjugation.

Methodology:

  • Sample Preparation:

    • Express and purify the protein with uniform ¹⁵N labeling. The protein should be >95% pure.

    • Prepare two samples: one of the unconjugated ¹⁵N-labeled protein and one of the ¹⁵N-labeled bioconjugate, both in the same NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).

    • Concentrations are typically in the range of 0.1-1.0 mM.

  • NMR Experiment:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

    • Acquire 2D ¹H-¹⁵N HSQC spectra for both the unconjugated and conjugated samples under identical experimental conditions (temperature, buffer, etc.).

  • Data Analysis:

    • Process and overlay the two HSQC spectra.

    • Identify residues whose peaks show significant chemical shift perturbations (CSPs) between the two spectra.

    • Map these residues onto the 3D structure of the protein to visualize the conjugation site and any allosteric changes.

Fluorescence Spectroscopy for Monitoring Conjugation

Objective: To confirm conjugation and assess changes in the local environment of a fluorescent label.

Methodology:

  • Sample Preparation:

    • Prepare solutions of the free fluorophore, the unconjugated biomolecule, and the purified bioconjugate in a suitable buffer.

  • Spectra Acquisition:

    • Using a spectrofluorometer, record the fluorescence emission spectrum of the free fluorophore and the bioconjugate upon excitation at the fluorophore's absorption maximum.

    • Record the emission spectrum of the unconjugated biomolecule under the same conditions to check for background fluorescence.

  • Data Analysis:

    • Compare the emission spectra of the free fluorophore and the bioconjugate.

    • Analyze for changes in fluorescence intensity (quenching or enhancement) and shifts in the emission maximum.

    • If possible, measure fluorescence lifetime and anisotropy to gain further insights into the local environment and size of the fluorescently labeled species.

References

Safety Operating Guide

Navigating the Disposal of tert-Butyl 3-ethynylazetidine-1-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like tert-Butyl 3-ethynylazetidine-1-carboxylate are paramount for laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, ensuring the well-being of laboratory personnel and adherence to regulatory standards.

While some safety data sheets (SDS) classify this compound as a non-hazardous substance, other sources indicate potential hazards, including being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][2][3] Given this conflicting information, a cautious approach to disposal is recommended.

Key Compound Information

A summary of the essential data for this compound is presented below:

PropertyValue
CAS Number 287193-01-5
Molecular Formula C₁₀H₁₅NO₂
Appearance Colorless to Yellow Liquid or Solid
Storage Conditions Sealed in a dry place at 2-8°C[2][3]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2][3]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2][3]

Disposal Protocol: A Step-by-Step Approach

The following protocol outlines the recommended procedure for the safe disposal of this compound.

Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any disposal procedures, ensure that all appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[1]

  • Hand Protection: Chemical-resistant gloves should be worn to avoid skin contact.

  • Respiratory Protection: If handling the compound in a way that generates dust or vapors, use a respirator. Work should be conducted in a well-ventilated area, preferably a fume hood.[1]

  • Protective Clothing: A lab coat or other protective clothing should be worn to protect against accidental spills.

Waste Collection and Storage

Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.

  • Original Containers: Whenever possible, leave the chemical in its original container. This ensures that the waste is clearly labeled with the chemical name and any associated hazards.

  • Waste Labeling: If transferring to a new container, ensure it is properly labeled as "Hazardous Waste" and includes the full chemical name: "this compound."

  • No Mixing: Do not mix this compound with other waste streams.

  • Secure Storage: Store the waste container in a designated, secure area away from incompatible materials. The container should be tightly closed and stored in a well-ventilated location.[1]

Spill Management

In the event of a spill, follow these procedures immediately:

  • Clear the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[1]

  • Collect the Residue: Carefully collect the absorbed material and any solid residues into a labeled, sealable drum for disposal.[1]

  • Decontaminate the Area: Wash the spill area thoroughly. Prevent runoff from entering drains.[1]

  • Personal Decontamination: After cleanup, decontaminate and launder all protective clothing and equipment before reuse.[1]

Final Disposal

The final disposal of this compound must be conducted in accordance with all national and local regulations.

  • Authorized Waste Collection: Arrange for the disposal of the chemical waste through an authorized hazardous or special waste collection point.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Documentation: Maintain records of the disposal, including the date, quantity, and method of disposal, as required by your institution's environmental health and safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_spill Spill Response cluster_disposal Final Disposal start Start Disposal Process ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in Original or Labeled Container ppe->collect_waste no_mixing Do Not Mix with Other Waste collect_waste->no_mixing store_waste Store Securely in a Designated Area no_mixing->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs spill Spill Occurs contain_spill Contain with Inert Material spill->contain_spill collect_spill Collect Residue for Disposal contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->contact_ehs authorized_disposal Dispose via Authorized Hazardous Waste Collector contact_ehs->authorized_disposal end_process End of Disposal Process authorized_disposal->end_process

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling tert-Butyl 3-ethynylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for tert-Butyl 3-ethynylazetidine-1-carboxylate (CAS No: 287193-01-5), a key intermediate in organic synthesis.

Chemical Properties and Hazards:

This compound is an organic compound with the molecular formula C10H15NO2.[1] While a comprehensive hazard profile is not available, the available safety data indicates that it should be handled with care. The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk. The following table summarizes the recommended PPE.

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles with side-shields conforming to EN166 or NIOSH approved. A face shield may be required for splash hazards.[1]Protects against eye irritation from splashes or aerosols.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use and disposed of after contamination.[1][3]Prevents skin contact and irritation.[1]
Skin and Body Protection Laboratory coat. Flame-retardant and antistatic protective clothing is recommended.[3]Protects skin from splashes and contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[3][4][5] If ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary.Minimizes inhalation of dust or vapors, preventing respiratory irritation.

Operational and Disposal Plans

Handling and Storage:

  • Handling: Avoid contact with skin and eyes.[1] Handle in a well-ventilated area or a chemical fume hood to avoid the formation of dust and aerosols.[1][5] Do not eat, drink, or smoke when handling this compound.[6]

  • Storage: Store in a cool, dry, and well-ventilated place.[1][4] Keep the container tightly closed and store under an inert gas as the compound is hygroscopic.[1] The recommended storage temperature is 2-8°C.

Spill Management:

In the event of a spill, evacuate the area and ensure adequate ventilation.[5]

  • Small Spills: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[3][5] Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[3]

  • Large Spills: Alert the appropriate emergency response team.[3]

Disposal:

The disposal of this compound and any contaminated materials must be managed as hazardous waste.[3][5]

  • Waste Collection: Collect the waste material in a clearly labeled, sealed, and chemically compatible container.[3][4]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name.[3]

  • Storage: Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.[4]

  • Final Disposal: Arrange for collection by a licensed hazardous waste disposal contractor or through your institution's Environmental Health and Safety (EHS) department.[3][5] Do not dispose of down the drain.[3]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Handling Workflow for this compound prep Preparation - Don appropriate PPE - Work in a fume hood handle Handling & Use - Avoid contact with skin/eyes - Use non-sparking tools prep->handle storage Storage - Tightly sealed container - Cool, dry, well-ventilated area - Under inert gas handle->storage If not all is used spill Spill Response - Evacuate and ventilate - Absorb with inert material - Collect for disposal handle->spill In case of spill waste Waste Collection - Labeled, sealed container - Segregate from incompatibles handle->waste After use storage->handle For subsequent use spill->waste disposal Final Disposal - Contact EHS or licensed contractor - Do not dispose down the drain waste->disposal

Caption: A logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.